Cephradine sodium
Description
Structure
2D Structure
Properties
CAS No. |
57584-26-6 |
|---|---|
Molecular Formula |
C16H18N3NaO4S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
sodium (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,15-;/m1./s1 |
InChI Key |
LSEIVBOQBUBVGP-CYJZLJNKSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cephradine Sodium: An In-depth Technical Guide to its Action on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephradine sodium, a first-generation cephalosporin antibiotic, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This essential structure provides mechanical strength to the bacterial cell, protecting it from osmotic lysis. This technical guide provides a detailed exploration of the molecular mechanisms underlying cephradine's interaction with its bacterial targets, the methodologies used to quantify these interactions, and the resulting impact on bacterial cell viability.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary target of cephradine, like all β-lactam antibiotics, is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are transpeptidases responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of adjacent peptidoglycan strands. This cross-linking process is vital for the integrity and rigidity of the bacterial cell wall.[1][2]
The mechanism of inhibition can be broken down into the following key steps:
-
Molecular Mimicry: The cephradine molecule, with its characteristic β-lactam ring, structurally mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs.
-
Acylation of the PBP Active Site: This structural similarity allows cephradine to bind to the active site of the PBP. The strained β-lactam ring then opens, and the carbonyl group forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP's active site.
-
Inhibition of Transpeptidation: The formation of this stable covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking peptidoglycan chains.
-
Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a progressive weakening of the cell wall. This ultimately results in a loss of structural integrity and cell lysis due to osmotic pressure.
The following diagram illustrates the signaling pathway of cephradine's action:
Caption: Mechanism of cephradine action on bacterial cell wall synthesis.
Quantitative Analysis of Cephradine-PBP Interactions
Table 1: Comparative PBP Binding Affinities of Cephalosporins in E. coli
| Cephalosporin | PBP1a (IC50 µg/mL) | PBP1b (IC50 µg/mL) | PBP2 (IC50 µg/mL) | PBP3 (IC50 µg/mL) |
| Cefepime | - | - | <0.1 | <0.1 |
| Cefpirome | - | - | 2.1 | 0.2 |
| Cefaclidine | - | - | 2.5 | 0.5 |
| Ceftazidime | >100 | >100 | 16 | 0.2 |
| Cefoperazone | 1.5 | 0.5 | 1.0 | 0.1 |
Note: Data for cephradine is not available in the cited literature. This table is for comparative purposes only. Data extracted from multiple sources.[3][7][8]
Table 2: Comparative PBP Binding Affinities of Cephalosporins in S. aureus
| Cephalosporin | PBP1 (IC50 µg/mL) | PBP2 (IC50 µg/mL) | PBP3 (IC50 µg/mL) | PBP2a (IC50 µg/mL) |
| Cefmetazole | 1.6 | 3.1 | 1.6 | 25 |
| Cefazolin | 0.8 | 0.8 | 0.8 | >100 |
| Cefotetan | 6.3 | 12.5 | 3.1 | >100 |
| Cefoxitin | 3.1 | 6.3 | 1.6 | >100 |
Note: Data for cephradine is not available in the cited literature. This table is for comparative purposes only. Data extracted from[9].
Experimental Protocols
The determination of PBP binding affinities is crucial for understanding the antibacterial spectrum and potency of β-lactam antibiotics. The most common method is a competitive binding assay.
Protocol 1: PBP Competitive Binding Assay using Radiolabeled Penicillin
This protocol is a standard method for determining the IC50 of an unlabeled β-lactam antibiotic by measuring its ability to compete with a radiolabeled penicillin for binding to PBPs.
1. Membrane Preparation:
- Bacterial cells are grown to mid-logarithmic phase.
- Cells are harvested by centrifugation and washed.
- Cells are lysed using methods such as sonication or French press.
- The cell lysate is subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.
- The membrane pellet is washed and resuspended in a suitable buffer.
2. Competitive Binding:
- Aliquots of the membrane preparation are incubated with varying concentrations of cephradine for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).
- A constant, saturating concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) is added to the mixture and incubated for a further period (e.g., 10 minutes).
3. Detection and Quantification:
- The binding reaction is stopped by the addition of a saturating concentration of unlabeled penicillin.
- The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The gel is treated with a scintillant (fluorography), dried, and exposed to X-ray film.
- The intensity of the radiolabeled PBP bands is quantified using densitometry.
- The IC50 value is determined as the concentration of cephradine that reduces the binding of the radiolabeled penicillin to a specific PBP by 50%.
The following diagram outlines the workflow for this experimental protocol:
Caption: Workflow for a PBP competitive binding assay.
Protocol 2: PBP Competitive Binding Assay using a Fluorescent Penicillin Analog
This method is a non-radioactive alternative that utilizes a fluorescently labeled penicillin derivative, such as Bocillin-FL (a fluorescent derivative of penicillin V).
1. Membrane Preparation:
- Follow the same procedure as described in Protocol 1.
2. Competitive Binding:
- Aliquots of the membrane preparation are incubated with varying concentrations of cephradine.
- A constant concentration of a fluorescent penicillin analog is added and incubated.
3. Detection and Quantification:
- The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.
- The fluorescently labeled PBP bands are visualized directly in the gel using a fluorescence scanner.
- The fluorescence intensity of the bands is quantified.
- The IC50 value is calculated as the concentration of cephradine that causes a 50% reduction in the fluorescence signal of a specific PBP.
Conclusion
This compound's mechanism of action is a well-established example of targeted antibiotic therapy. Its ability to covalently bind to and inactivate essential penicillin-binding proteins disrupts the intricate process of bacterial cell wall synthesis, leading to cell death. The quantitative analysis of these interactions, through methods like competitive binding assays, is fundamental to understanding the antibiotic's spectrum of activity and the mechanisms of bacterial resistance. Further research to elucidate the specific binding affinities of cephradine for a broader range of bacterial PBPs will continue to refine our understanding of this important first-generation cephalosporin.
References
- 1. globalrph.com [globalrph.com]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Cephradine sodium
Cephradine Sodium: A Comprehensive Technical Guide
Abstract: This document provides an in-depth technical overview of this compound, a first-generation cephalosporin antibiotic. It covers its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and visual representations of core concepts to facilitate further research and application.
Chemical Structure and Identification
Cephradine is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] It is chemically similar to cephalexin and is stable in acidic conditions, allowing for oral administration.[2] The sodium salt form is used for parenteral administration.
The core chemical structure is a beta-lactam ring fused to a dihydrothiazine ring, characteristic of the cephem nucleus.[3] It is specifically identified as (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3][4]
Caption: Schematic representation of this compound's key functional components.
Identifiers
| Identifier | Value | Reference |
| IUPAC Name | sodium (6R,7R)-7-((R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [5] |
| CAS Number | 57584-26-6 | [5] |
| Molecular Formula | C₁₆H₁₈N₃NaO₄S | [4][5] |
| SMILES | CC1=C(N2--INVALID-LINK--NC(=O)--INVALID-LINK--N">C@@HSC1)C(=O)[O-].[Na+] | [4] |
| InChIKey | LSEIVBOQBUBVGP-CYJZLJNKSA-M | [4][5] |
Physicochemical Properties
The physicochemical properties of Cephradine and its sodium salt are critical for its formulation, stability, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Weight | 371.39 g/mol | [4][5][6] |
| Appearance | White, crystalline powder | [3] |
| Melting Point | 140-142 °C (with decomposition) | [2][3] |
| Solubility (in water) | 21,300 mg/L (for Cephradine base) | [3] |
| LogP | -1.50 | [3] |
| pKa₁ | ~2.6 | [2][3] |
| pKa₂ | ~7.3 | [2][3] |
Mechanism of Action
Like other beta-lactam antibiotics, Cephradine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9]
-
Target Binding : Cephradine binds to specific Penicillin-Binding Proteins (PBPs) located within the bacterial cell wall.[8][10] The beta-lactam ring of Cephradine mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors, allowing it to acylate the active site of PBPs.[7]
-
Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis. This action blocks the cross-linking of peptidoglycan chains, which is essential for cell wall integrity.[7][8]
-
Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7][9] This process may also be mediated by the drug's interference with autolysin inhibitors.[2][10]
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Protocols
Synthesis of Cephradine
Cephradine is produced semi-synthetically. A common method involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA).
Protocol Outline: Chemical Synthesis [11]
-
Active Intermediate Preparation : D(-)-α-2,5-dihydrophenylglycine is protected and activated. One method uses the Dane salt derivative, which is converted to a mixed anhydride using pivaloyl chloride in dichloromethane at low temperatures (-20°C to -35°C).[11]
-
7-ADCA Solubilization : 7-ADCA is dissolved in dichloromethane with a base such as diazabicycloundec-7-ene (DBU).[11]
-
Coupling Reaction : The 7-ADCA solution is added to the activated side-chain intermediate at low temperature (-35°C) and stirred for several hours to form the acylated product.[11]
-
Hydrolysis & Isolation : The reaction mixture is hydrolyzed with acid (e.g., HCl) to remove protecting groups.[11]
-
Crystallization : The aqueous layer containing the product is warmed, and Cephradine is crystallized by adjusting the pH to its isoelectric point (around pH 5) with a base like triethylamine.[11]
-
Purification : The resulting crystals are filtered, washed (e.g., with a water/isopropanol mixture), and dried.[11]
An alternative approach involves enzymatic synthesis using immobilized Penicillin G acylase, which couples 7-ADCA with an activated form of D-dihydrophenylglycine.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cefradine | 38821-53-3 [chemicalbook.com]
- 3. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H18N3NaO4S | CID 23708626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. What is the mechanism of Cephradine? [synapse.patsnap.com]
- 8. What is Cephradine used for? [synapse.patsnap.com]
- 9. cephradine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. data.epo.org [data.epo.org]
- 12. US20060189802A1 - Process for the preparation of cephradine - Google Patents [patents.google.com]
The Industrial Synthesis and Manufacturing of Cephradine Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephradine is a first-generation semi-synthetic cephalosporin antibiotic effective against a broad spectrum of gram-positive and some gram-negative bacteria. Its mode of action involves the inhibition of bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Cephradine and its sodium salt. It details both chemical and enzymatic synthesis routes, purification through crystallization, and the final salt formation. This document is intended to serve as a resource for researchers and professionals in the field of drug development and manufacturing, offering detailed experimental protocols, quantitative data for process optimization, and visual representations of the synthesis pathways and manufacturing workflow.
Introduction
Cephradine, chemically known as (6R,7R)-7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a widely used antibiotic for treating respiratory and urinary tract infections, as well as skin and soft tissue infections.[1] The industrial production of cephradine has evolved from purely chemical synthesis methods to more environmentally benign enzymatic processes. The choice of synthesis route impacts not only the process efficiency and cost but also the impurity profile of the final active pharmaceutical ingredient (API). This guide will explore the core methodologies for cephradine synthesis, purification, and the preparation of its sodium salt.
Synthesis of Cephradine
The synthesis of cephradine primarily involves the acylation of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus with a D-(-)-α-2,5-dihydrophenylglycine (DHPG) side chain. Both chemical and enzymatic methods are employed for this crucial condensation step.
Chemical Synthesis
The chemical synthesis of cephradine is a well-established method that often involves the use of protecting groups and organic solvents. A common approach is the mixed anhydride method.[2] This process generally consists of three main stages: activation of the DHPG side chain, coupling with 7-ADCA, and subsequent deprotection (hydrolysis).
One of the major drawbacks of chemical synthesis is the use of environmentally harmful organic solvents like dichloromethane.[3] Additionally, this method can result in the formation of impurities, such as cephalexin, at levels of around 1.0-1.5%.[4]
Experimental Protocol: Chemical Synthesis via Mixed Anhydride Method [2][5]
-
Mixed Anhydride Preparation:
-
A suspension of N-methylacetamide (0.30 moles), D-(-)-α-2,5-dihydrophenylglycine methyl sodium Dane salt (0.987 moles), and gamma-picoline (0.6 mmoles) in dichloromethane (980 ml) is cooled to -35°C.
-
Pivaloyl chloride (0.987 moles) is added over a period of 30 minutes, maintaining the temperature at -35°C.
-
The mixture is stirred for an additional 2 hours at the same temperature to form the mixed anhydride.
-
-
Preparation of 7-ADCA Solution:
-
In a separate reactor, a suspension of 7-ADCA (1.0 mole) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mole) in dichloromethane (980 ml) is stirred at 20°C until a complete solution is obtained.
-
This solution is then cooled to -35°C.
-
-
Coupling (Acylation):
-
The mixed anhydride solution is added to the 7-ADCA solution while maintaining the temperature at -35°C.
-
The resulting reaction mixture is stirred for 3 hours at -35°C.
-
-
Hydrolysis (Deprotection):
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical methods, typically conducted in an aqueous medium, thus reducing the reliance on organic solvents.[3] This process utilizes an immobilized penicillin G acylase to catalyze the condensation of 7-ADCA with an activated form of DHPG, such as D-dihydrophenylglycine methyl ester (DHPGM).[4][6]
Operating under anaerobic conditions during the enzymatic synthesis can mitigate the oxidation of DHPG, which in turn reduces the formation of cephalexin as an impurity.[4] The pH and temperature are critical parameters that need to be carefully controlled to optimize the enzyme's activity and the reaction yield.[2]
Experimental Protocol: Enzymatic Synthesis of Cephradine [4]
-
Reactor Setup:
-
A reactor equipped with a 175 µm sieve bottom is filled with 37 g of immobilized Escherichia coli PenG acylase mutant (Phe-B24-Ala).
-
-
Reaction Mixture Preparation:
-
22.3 g of 7-ADCA, 0.03 g of EDTA, and 50 g of water are added to the reactor at 20°C.
-
The pH is adjusted to 7.2 with a 25% ammonia solution.
-
-
Enzymatic Reaction:
-
46 g of a DHPGM solution is dosed into the reactor at a constant rate over 180 minutes.
-
The pH is maintained at 7.2 with the addition of ammonia solution, and the temperature is kept at 20°C.
-
After 60 minutes, 0.1 g of solid cephradine is added as a seed for crystallization.
-
After 240 minutes, the pH is lowered to 6.0 with 25% sulfuric acid to stop the reaction and initiate product precipitation.
-
Purification and Manufacturing
The primary method for purifying crude cephradine is crystallization. The final step in the manufacturing of Cephradine sodium is the conversion of the purified cephradine to its sodium salt.
Crystallization
Crystallization is a critical step that determines the purity, crystal size, and stability of the final cephradine product. The process typically involves dissolving the crude cephradine in an acidic solution and then inducing crystallization by adjusting the pH and temperature. The presence of sodium bisulphite during crystallization can improve the color stability of the cephradine hydrate.[5]
Experimental Protocol: Crystallization of Cephradine [7]
-
Dissolution:
-
Crude cephradine is dissolved in an aqueous solution with HCl at a temperature of 15°C.
-
-
Crystallization:
-
The initial temperature for crystallization is set to 30°C.
-
1,2-propanediol is added as an adjuvant at a volume ratio of 0.2 to the aqueous solution.
-
The solution is then cooled to 0°C to promote crystal growth.
-
-
Isolation:
-
The cephradine crystals are isolated by filtration, washed, and dried.
-
Formation of this compound
Cephradine is a zwitterionic compound, containing both an acidic carboxyl group and a basic amino group.[8] To prepare this compound, the purified cephradine is treated with a sodium-containing base, such as sodium bicarbonate or sodium hydroxide, in a suitable solvent. This acid-base reaction results in the formation of the sodium salt of the carboxylic acid moiety.[9]
Quantitative Data
The efficiency of the synthesis and purification processes can be evaluated based on key quantitative parameters such as yield, purity, and conversion rate. The following tables summarize some of the reported data for different methods.
Table 1: Quantitative Data for Cephradine Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis (Method A)[6] | Enzymatic Synthesis (Method B)[5] |
| Starting Materials | 7-ADCA, DHPG Dane Salt | 7-ADCA, DHPG Methyl Ester HCl | 7-ADCA, DHPG Methyl Ester |
| Key Reagents/Catalyst | Pivaloyl chloride, DBU | Immobilized Penicillin G Acylase | Immobilized Pen-G Acylase |
| Solvent | Dichloromethane | Water | Water |
| Temperature | -35°C (Coupling) | 25°C | 20°C |
| pH | N/A | 7.5 | 6.9 |
| Reaction Time | ~5 hours | 5 hours | 5 hours |
| Conversion Rate of 7-ADCA | Not specified | 80% | 68% |
| Yield | Not specified | ~87% | Not specified |
| Key Impurity | Cephalexin (~1.0-1.5%)[4] | Not specified | Not specified |
Table 2: Quantitative Data for Cephradine Crystallization [7]
| Parameter | Optimized Crystallization Conditions |
| Dissolving Temperature | 15°C |
| Initial Crystallization Temp. | 30°C |
| Cooling Temperature | 0°C |
| Adjuvant | 1,2-propanediol (0.2 vol ratio) |
| Yield | ~92% |
| Purity | >98% |
| Cephalexin Content | 0.36% |
| Average Crystal Size | 500 µm |
Visualizations
Synthesis Pathways
Caption: Chemical synthesis pathway of Cephradine via the mixed anhydride method.
Caption: Enzymatic synthesis pathway of Cephradine catalyzed by penicillin G acylase.
Manufacturing Workflow
References
- 1. google.com [google.com]
- 2. US20060189802A1 - Process for the preparation of cephradine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2513327B1 - Production process for cephradine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. [Enzymatic synthesis of cephradine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. Cefradine | 38821-53-3 [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
Cephradine sodium CAS number and molecular formula
This technical guide provides a comprehensive overview of Cephradine sodium, intended for researchers, scientists, and professionals in drug development. The guide details its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
Cephradine is a first-generation cephalosporin antibiotic.[1][2] It is a semi-synthetic antibiotic derived from cephalosporin. The sodium salt form is also utilized. Below is a summary of its key identifiers and properties.
| Identifier | Value | Reference |
| IUPAC Name | sodium (6R,7R)-7-((R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |
| CAS Number | 57584-26-6 | [3] |
| Molecular Formula | C16H18N3NaO4S | [3] |
| Molecular Weight | 371.39 g/mol | [3] |
| Synonyms | Cefradine sodium, Maxisporin, UNII-04FRJ20XNF | [3] |
A related compound is Cephradine in its free base form, which has the CAS number 38821-53-3 and the molecular formula C16H19N3O4S.[][5][6]
Mechanism of Action
Cephradine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][7] The primary target of Cephradine is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2]
The key steps in its mechanism of action are:
-
Binding to PBPs: The β-lactam ring in the structure of Cephradine mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors. This allows it to bind to the active site of PBPs.[1]
-
Inhibition of Transpeptidation: This binding inhibits the transpeptidation activity of the PBPs, which is the final and crucial step in the cross-linking of the peptidoglycan chains that form the bacterial cell wall.[2][7]
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall. Consequently, the bacterial cell cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1]
Cephradine is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[1]
Mechanism of Action of Cephradine.
Experimental Protocols
A common method for the synthesis of Cephradine involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA).[8]
Materials:
-
Dihydrophenylglycine sodium salt
-
Carbonyldiimidazole
-
7-ADCA
-
Anhydrous solvents (e.g., dichloromethane, chloroform, toluene, DMA, DMF)
Procedure:
-
Preparation of Active Amide: Dihydrophenylglycine sodium salt is reacted with carbonyldiimidazole in an anhydrous solvent to form an active amide. The molar ratio of dihydrophenylglycine sodium salt to carbonyldiimidazole is typically 1:1.0–1.6. The reaction is carried out at a temperature of -20 to -30 °C.[8]
-
Condensation with 7-ADCA: The active amide is then reacted with 7-ADCA. The molar ratio of 7-ADCA to dihydrophenylglycine sodium salt is approximately 1:1.0–1.4, and the reaction temperature is maintained between -15 and -25 °C.[8]
-
Hydrolysis and Crystallization: Following the condensation reaction, the product is hydrolyzed and crystallized to yield Cephradine.[8]
General workflow for the synthesis of Cephradine.
HPLC is a widely used technique for the quantification of Cephradine in pharmaceutical formulations and biological samples.[9][10][11]
Sample Preparation:
-
Standard Solution: A standard solution of 100 µg/mL Cephradine can be prepared by dissolving 100 mg of Cephradine in 1000 mL of methanol. Serial dilutions are then made to prepare a range of concentrations (e.g., 2.5-12.5 µg/mL).[10][11]
-
Biological Samples: For serum samples, deproteinization is required before injection into the HPLC system. Urine samples may be diluted. For stomach contents, purification using a Sep-Pak C18 cartridge may be necessary.[9]
HPLC Conditions: The following table summarizes typical HPLC conditions for Cephradine analysis.
| Parameter | Condition | Reference |
| Column | Zorbax 300-SCX Agilent Column (5µm, 4.6×250 mm) | [10][11] |
| Mobile Phase A | 25 mM Ammonium acetate pH 5.0 | [12] |
| Mobile Phase B | Acetonitrile | [12] |
| Mixing Ratio | 95% A : 5% B | [12] |
| Flow Rate | 0.6 mL/min | [12] |
| Column Temperature | 50 °C | [12] |
| Injection Volume | 1 µL | [12] |
| UV Detection | 254 nm | [12] |
Data Analysis: The concentration of Cephradine in the samples is determined by comparing the peak area from the sample chromatogram to a standard curve generated from the analysis of the standard solutions.
Workflow for the quantitative analysis of Cephradine by HPLC.
References
- 1. What is the mechanism of Cephradine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 5. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cefradine | 38821-53-3 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN101643477A - Synthesis method of cefradine - Google Patents [patents.google.com]
- 9. Qualitative and quantitative analysis of cephradine in biological materials by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cephradine Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1] Administered orally or parenterally as Cephradine sodium, it plays a significant role in the treatment of respiratory tract, urinary tract, and skin and soft tissue infections.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable data and methodologies for researchers and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of Cephradine has been extensively studied in various populations, revealing its absorption, distribution, metabolism, and excretion characteristics.
Data Presentation: Pharmacokinetic Parameters of Cephradine
The following table summarizes key pharmacokinetic parameters of Cephradine in different adult populations.
| Parameter | Young Adults (19-25 years) | Elderly Adults (65-81 years) | Healthy Korean Volunteers | Reference(s) |
| Dose | 1g IV / 1g Oral | 1g IV / 1g Oral | 500mg Oral | |
| Cmax (µg/mL) | Not specified | Not specified | 12.69 - 12.81 | [3] |
| Tmax (h) | Not specified | Not specified | 0.92 - 1.22 | [3] |
| Half-life (t½) (h) | 1.12 ± 0.13 (IV) | 1.71 ± 0.20 (IV) | 1.02 - 1.13 | [3] |
| AUC₀-t (µg·h/mL) | Not specified | Not specified | 18.42 - 20.54 | [3] |
| AUC₀-∞ (µg·h/mL) | Not specified | Not specified | 19.14 - 21.22 | [3] |
| Total Systemic Clearance (mL/min/kg) | 4.81 ± 0.59 (IV) | 2.64 ± 0.34 (IV) | Not specified | |
| Renal Clearance | Significantly higher than elderly | Significantly lower than young | Not specified | |
| Volume of Distribution (Vd) | Not significantly different | Not significantly different | Not specified | |
| Oral Bioavailability (%) | ~94 | ~94 | Not specified |
Note: Data are presented as mean ± standard deviation where available.
Pharmacodynamics
The pharmacodynamic activity of Cephradine is characterized by its ability to inhibit the growth of susceptible bacteria. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Cephradine
The following table presents the MIC range, MIC₅₀, and MIC₉₀ values of Cephradine against common bacterial pathogens.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 4 - >1024 | 64 - 512 | 64 - >1024 | [4][5] |
| Streptococcus pneumoniae | 0.06 - 2.0 | Not specified | Not specified | [6] |
| Streptococcus pyogenes | Not specified | Not specified | Not specified | |
| Escherichia coli | 0.25 - 256 | Not specified | Not specified | [7][8] |
| Klebsiella pneumoniae | 0.5 - >128 | Not specified | Not specified | [9][10] |
| Proteus mirabilis | 8 - >256 | Not specified | Not specified | [11][12] |
Note: MIC values can vary depending on the strain and testing methodology.
Mechanism of Action
Cephradine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The key steps in this process are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephradine binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[2]
-
Inhibition of Transpeptidation: This inactivation prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Signaling Pathway of Cephradine's Mechanism of Action
Caption: Mechanism of action of Cephradine.
Experimental Protocols
Protocol 1: Determination of Cephradine Concentration in Human Plasma by HPLC
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for quantifying Cephradine in human plasma.
1. Sample Preparation:
- To 200 µL of human plasma, add a known concentration of an internal standard (e.g., Cefaclor).
- Precipitate proteins by adding 400 µL of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 15:85 v/v), adjusted to a specific pH (e.g., pH 3.5).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at a wavelength of 254 nm.
3. Quantification:
- Construct a calibration curve using known concentrations of Cephradine.
- Determine the concentration of Cephradine in the plasma samples by comparing the peak area ratio of Cephradine to the internal standard against the calibration curve.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the standard broth microdilution method for determining the MIC of Cephradine against a bacterial isolate.
1. Preparation of Cephradine Dilutions:
- Prepare a stock solution of Cephradine in a suitable solvent.
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
2. Inoculum Preparation:
- Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate (containing the serially diluted Cephradine) with the prepared bacterial inoculum.
- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. MIC Determination:
- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of Cephradine at which there is no visible growth.
Mandatory Visualizations
Experimental Workflow for a Human Pharmacokinetic Study of Oral Cephradine
Caption: Workflow for a human pharmacokinetic study.
Relationship Between Pharmacokinetics (PK) and Pharmacodynamics (PD)
References
- 1. Comparative sensitivity of penicillinase producing Staphylococcus aureus to four cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. frontiersin.org [frontiersin.org]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Tests for susceptibility of Streptococcus pneumoniae to cefdinir: proposed interpretive criteria and quality control parameters for both microdilution and disc diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of U-76,252 (CS-807), a new orally administered cephalosporin ester, including recommendations for MIC quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic profiling of commonly prescribed antimicrobial drugs against Escherichia coli isolates from urinary tract | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Solubility Landscape of Cephradine Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cephradine, with a focus on its sodium salt form. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and therapeutic efficacy. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Core Focus: Solubility Data
Understanding the solubility of cephradine and its sodium salt in various solvents is paramount for pharmaceutical development. While specific quantitative data for cephradine sodium is limited in publicly available literature, the following tables summarize the known solubility information for cephradine and comparative data for other cephalosporin sodium salts. This information provides a foundational understanding for formulation scientists.
Table 1: Solubility of Cephradine
| Solvent | Form | Solubility | Temperature (°C) | Notes |
| Water | Free Base | 10 mg/mL[1][2] | 25 | - |
| Water | Free Base | 21.3 mg/mL[3] | Not Specified | - |
| Water | Monohydrate | 4 mg/mL[4][5] | 25 | - |
| 1 M Ammonium Hydroxide | Free Base | 50 mg/mL[6] | Not Specified | - |
| Dimethyl Sulfoxide (DMSO) | Free Base | ≥ 3.6 mg/mL[7] | Not Specified | - |
| Dimethyl Sulfoxide (DMSO) | Free Base | Insoluble[1][2] | 25 | Conflicting data exists, may depend on the specific form and experimental conditions. |
| Ethanol | Free Base | Insoluble[1][2] | 25 | - |
| Ethanol (96%) | Free Base | Practically Insoluble | Not Specified | - |
| Methanol | Free Base | Soluble in 70 parts | Not Specified | Implies a solubility of approximately 14 mg/mL.[8] |
| Propylene Glycol | Monohydrate | Soluble[9] | Not Specified | - |
| Acetone | Monohydrate | Slightly Soluble[9] | Not Specified | - |
| Ether | Monohydrate | Insoluble[9] | Not Specified | - |
| Chloroform | Monohydrate | Insoluble[9] | Not Specified | - |
| Benzene | Monohydrate | Insoluble[9] | Not Specified | - |
| Hexane | Monohydrate | Insoluble[9] | Not Specified | - |
Table 2: Qualitative Solubility of Cephalosporin Sodium Salts in Various Solvents
| Compound | Water | Methanol | Ethanol (95%) | Acetone | Diethyl Ether |
| Cefalotin Sodium | Freely Soluble | Slightly Soluble | Very Slightly Soluble | - | Practically Insoluble[10] |
| Cefamandole Sodium | Freely Soluble | Soluble | Slightly Soluble | - | Practically Insoluble[10] |
| Cefapirin Sodium | Freely Soluble | Sparingly Soluble | Very Slightly Soluble | Practically Insoluble | -[10] |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is crucial. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of a compound like this compound.
1. Preparation of Saturated Solution:
-
Add an excess amount of the this compound powder to a series of vials containing the desired solvent (e.g., water, ethanol, phosphate buffer at various pH values). The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
2. Equilibration:
-
Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator. The temperature should be precisely controlled, typically at 25 °C or 37 °C to simulate physiological conditions.
-
The agitation period should be sufficient to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
3. Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solids settle.
-
Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Centrifugation: Spin the vials at a high speed to pellet the solid material.
-
Filtration: Use a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm pore size) to draw the supernatant. This method is effective in removing fine particles.
-
4. Analysis of Solute Concentration:
-
Accurately dilute the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted samples using a validated analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying pharmaceutical compounds. A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific. The concentration is determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for cephradine and comparing it to a standard curve.
-
5. Data Reporting:
-
Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or g/100 mL.
-
Report the mean and standard deviation of at least three replicate experiments.
-
Specify the experimental conditions, including the solvent, temperature, equilibration time, and analytical method used.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical solubility determination experiment.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cefradine | 38821-53-3 [chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
- 9. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
An In-depth Technical Guide to the Degradation Pathways and Products of Cephradine Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and products of cephradine sodium, a first-generation cephalosporin antibiotic. Understanding the stability of cephradine is critical for the development of stable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details the outcomes of forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It presents detailed experimental protocols, quantitative data on degradation kinetics, and visual representations of the degradation pathways.
Core Degradation Pathways of Cephradine
Cephradine is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring, which is the core mechanism of action for β-lactam antibiotics.[1] Other significant degradation routes include oxidation, photodegradation, and thermal decomposition. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2]
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for cephradine and is highly dependent on pH.[1]
-
Acidic Hydrolysis: In acidic conditions, the primary degradation mechanism is the hydrolysis of the β-lactam bond.[1] Cephradine is relatively stable in acidic conditions compared to some other cephalosporins.[1]
-
Neutral and Alkaline Hydrolysis: In neutral to alkaline solutions, the degradation of cephradine is more complex. A key pathway involves the intramolecular nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl group, leading to the formation of diketopiperazine-type compounds.[1] Theoretical studies using density functional theory have shown that at a pH of 8.0, the hydrolysis of cephradine proceeds via the opening of the β-lactam ring followed by intramolecular amidation.
The general workflow for a forced degradation study of cephradine is outlined below:
Proposed Hydrolytic Degradation Pathway
Based on the literature, a primary degradation pathway for cephradine in aqueous solution involves the opening of the β-lactam ring followed by other intramolecular reactions. The following diagram illustrates a proposed pathway leading to the formation of a piperazine-2,5-dione derivative.
Quantitative Analysis of Cephradine Degradation
Forced degradation studies have been conducted to quantify the extent of cephradine degradation under various stress conditions. The results from these studies are crucial for establishing stability-indicating analytical methods.
| Stress Condition | Time | Temperature | Degradation (%) | Reference |
| 0.1 M HCl | 8 h | 60°C | 15.2 | [3] |
| 0.1 M NaOH | 30 min | 25°C | 25.8 | [3] |
| 3% H₂O₂ | 1 h | 25°C | 10.5 | [3] |
| Thermal | 48 h | 80°C | 8.2 | [3] |
| Photolytic (UV) | 24 h | 25°C | 5.6 | [3] |
Table 1: Summary of Quantitative Data from Forced Degradation Studies of Cephradine.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of stability studies. The following sections outline typical experimental protocols for the forced degradation and analysis of cephradine.
Forced Degradation Studies
A general protocol for inducing the degradation of cephradine under various stress conditions is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of cephradine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 8 hours. After the specified time, cool the solution and neutralize it with 1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid cephradine powder to a temperature of 80°C for 48 hours. After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose a solution of cephradine (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[3]
Stability-Indicating HPLC Method
The analysis of cephradine and its degradation products is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is often employed. For example, a mobile phase consisting of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a ratio of 15:85 (v/v).[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 255 nm is appropriate for cephradine.[4]
-
Injection Volume: 20 µL.
References
- 1. researchgate.net [researchgate.net]
- 2. Cephalosporin degradations. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Cephradine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed methodology for the quantification of cephradine in human plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This method is applicable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Principle
The method employs a reversed-phase HPLC system to separate cephradine from endogenous plasma components. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier facilitates the separation. Plasma samples are prepared using a protein precipitation technique to remove interfering proteins before injection into the HPLC system.[1][2][3] Detection and quantification are achieved using a UV detector at a wavelength where cephradine exhibits significant absorbance.[1][3]
Materials and Reagents
-
Cephradine reference standard
-
Internal Standard (IS), e.g., Cephaloridine or Ofloxacin[1][4]
-
Acetonitrile (HPLC grade)[3]
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)[3]
-
Water (HPLC grade or deionized)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions can be optimized but are generally as follows:
| Parameter | Condition |
| HPLC Column | Reversed-phase C18, (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Isocratic mixture of 0.05 M KH₂PO₄ (pH adjusted to 3.4) and Acetonitrile (e.g., 88:12 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL - 72 µL[3] |
| Column Temperature | Ambient or controlled (e.g., 50 °C)[9] |
| Detection Wavelength | 254 nm or 260 nm[1][3] |
| Run Time | Approximately 7-10 minutes[4] |
Experimental Protocols
-
Cephradine Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of cephradine reference standard and dissolve it in 100 mL of methanol or a suitable solvent.[6]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Ofloxacin) in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to obtain concentrations for the calibration curve (e.g., 0.15 to 20 µg/mL).[3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.[4]
Protein precipitation is a common and effective method for extracting cephradine from plasma.[1][7][8]
-
Pipette 200 µL of the human plasma sample into a microcentrifuge tube.[1]
-
Add a specific volume of the internal standard working solution.
-
Add the precipitating agent. For example, add perchloric acid[1] or three volumes of acetonitrile (600 µL) to the plasma sample.[10]
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
Method Validation Parameters
The developed method must be validated according to established guidelines. The following table summarizes typical validation parameters for a cephradine HPLC assay in plasma.
| Parameter | Typical Range/Value |
| Linearity Range | 0.15 - 50 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.995[6][8] |
| Limit of Detection (LOD) | ~0.05 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.15 - 0.3 µg/mL[3][4] |
| Accuracy (% Bias) | Within ±15% (typically 85-115%)[1][8] |
| Precision (%RSD) | < 15% (Intra-day and Inter-day)[1][11] |
| Recovery | > 95%[2] |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Cephradine peak area / Internal Standard peak area) against the corresponding cephradine concentration of the prepared standards.
-
Regression Analysis: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of cephradine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC quantification of Cephradine in plasma.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. Determination of the cephalosporin antibiotic cephradine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative analysis of cephradine in biological materials by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and simple method for determination of cephradine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for UV Spectrophotometric Assay of Cephradine Sodium in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] It is widely used in the treatment of respiratory tract, urinary tract, and skin and soft tissue infections.[2] Accurate and reliable analytical methods are crucial for the quality control of Cephradine in pharmaceutical formulations to ensure its safety and efficacy. This document provides a detailed application note and protocol for the quantitative determination of Cephradine sodium in pharmaceutical formulations using a simple, cost-effective, and rapid UV spectrophotometric method.
The principle of this assay is based on the measurement of the absorbance of this compound in an aqueous solution at its wavelength of maximum absorbance (λmax).[2] This method is suitable for the routine analysis of Cephradine in bulk drug and various dosage forms, such as capsules and injections.
Method Validation Summary
The UV spectrophotometric method for the assay of this compound has been validated to demonstrate its suitability for the intended purpose. The validation parameters are summarized below.
Table 1: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Wavelength of Maximum Absorbance (λmax) | 250 - 260 nm | 254 nm[1][2] |
| Linearity Range | To be determined | 5 - 25 µg/mL (Typical) |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.999 (Typical) |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptable limits |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | To be determined | Reportable |
| Limit of Quantification (LOQ) | To be determined | Reportable |
Experimental Protocols
Materials and Equipment
-
Reference Standard: this compound of known purity
-
Samples: this compound pharmaceutical formulations (e.g., capsules, powder for injection)
-
Solvent: Distilled or deionized water
-
Equipment:
-
UV-Visible Spectrophotometer (double beam)
-
Calibrated analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
Mortar and pestle
-
Spatula
-
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water and sonicate or shake until the standard is completely dissolved.
-
Make up the volume to 100 mL with distilled water and mix well.
Preparation of Working Standard Solutions
-
From the standard stock solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks.
-
Dilute with distilled water to obtain final concentrations within the linear range (e.g., 5, 10, 15, 20, and 25 µg/mL).
Preparation of Sample Solution (from Capsules)
-
Take the average weight of 20 capsules.
-
Empty the contents of the capsules and grind the powder to a fine consistency using a mortar and pestle.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Cephradine.[1]
-
Transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water and shake vigorously for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with distilled water and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute the filtrate with distilled water to obtain a final concentration within the linear range of the method.
Spectrophotometric Measurement
-
Set the UV-Visible spectrophotometer to scan the wavelength range of 200-400 nm.
-
Use distilled water as the blank.
-
Scan the prepared standard solution to determine the wavelength of maximum absorbance (λmax). The reported λmax for Cephradine in water is 254 nm.[1][2]
-
Set the instrument to measure the absorbance at the determined λmax.
-
Measure the absorbance of all the working standard solutions and the sample solution.
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Concentration of Sample (µg/mL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/mL)
The percentage assay of the pharmaceutical formulation can then be calculated based on the label claim.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the UV spectrophotometric assay of Cephradine.
Logical Relationship of Method Validation
References
Protocol for Testing Cephradine Sodium Susceptibility in Bacterial Isolates
Application Note & Protocol: AN-CSP-2025-01
Introduction
Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the susceptibility of clinical bacterial isolates to Cephradine is crucial for guiding appropriate antimicrobial therapy and monitoring the emergence of resistance. This document provides a detailed protocol for performing Cephradine sodium susceptibility testing in a research or clinical laboratory setting.
It is important to note that current guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not provide specific interpretive breakpoints for Cephradine. Instead, a surrogate first-generation cephalosporin is often tested to infer susceptibility. Cefazolin is the recommended surrogate by CLSI for testing certain Enterobacterales from uncomplicated urinary tract infections (uUTIs) and is also used for Staphylococcus species.[1] This protocol will, therefore, focus on the standardized methods for antimicrobial susceptibility testing using Cefazolin as the surrogate for Cephradine.
Principle of Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent that inhibits the growth of a specific bacterial isolate. The two most widely accepted and standardized methods for this purpose are the Kirby-Bauer disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Disk Diffusion (Kirby-Bauer): A standardized inoculum of the test organism is swabbed onto the surface of Mueller-Hinton agar. A paper disk impregnated with a specific concentration of the antimicrobial agent (in this case, 30 µg Cefazolin) is placed on the agar surface. Following incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with interpretive criteria to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
-
Broth Microdilution (MIC): The bacterial isolate is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation is recorded as the Minimum Inhibitory Concentration (MIC). The MIC value is then compared to established breakpoints to determine the susceptibility category.
Materials and Reagents
Media and Reagents
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Cefazolin sodium analytical standard
-
Cefazolin antimicrobial susceptibility disks (30 µg)
-
Sterile 0.85% saline or sterile deionized water
-
0.5 McFarland turbidity standard
-
Sterile swabs, loops, and pipettes
-
Microtiter plates (96-well)
Quality Control Strains
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™ (for disk diffusion)
-
Staphylococcus aureus ATCC® 29213™ (for MIC determination)
Experimental Protocols
Inoculum Preparation
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the bacterial isolate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Visually compare the suspension to the McFarland standard against a white background with contrasting black lines. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL.
Kirby-Bauer Disk Diffusion Method
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inner wall of the tube to remove excess liquid.
-
Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three different directions (rotating the plate approximately 60° between each streaking) to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Using sterile forceps, aseptically apply a Cefazolin (30 µg) disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
Broth Microdilution Method for MIC Determination
-
Prepare serial twofold dilutions of Cefazolin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range to test is 0.125 to 64 µg/mL.
-
Prepare a diluted inoculum by adding an appropriate volume of the standardized bacterial suspension (from section 4.1) to CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Dispense 100 µL of the diluted inoculum into each well of the microtiter plate containing the Cefazolin dilutions.
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).
-
Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefazolin at which there is no visible growth.
Data Presentation and Interpretation
Interpretive Criteria for Cefazolin
The following tables provide the CLSI interpretive criteria for Cefazolin susceptibility testing.
Table 1: CLSI Interpretive Criteria for Cefazolin Disk Diffusion (30 µg disk)
| Organism Group | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Intermediate (I) | Zone Diameter (mm) - Resistant (R) |
| Enterobacterales (Systemic Infections) | ≥ 23 | 20 - 22 | ≤ 19 |
| Enterobacterales (uUTI Surrogate)[1] | ≥ 15 | - | ≤ 14 |
| Staphylococcus aureus | ≥ 18 | 15 - 17 | ≤ 14 |
Table 2: CLSI Interpretive Criteria for Cefazolin MIC (µg/mL)
| Organism Group | MIC (µg/mL) - Susceptible (S) | MIC (µg/mL) - Intermediate (I) | MIC (µg/mL) - Resistant (R) |
| Enterobacterales (Systemic Infections)[2] | ≤ 2 | 4 | ≥ 8 |
| Enterobacterales (uUTI Surrogate)[1] | ≤ 16 | - | ≥ 32 |
| Staphylococcus aureus | ≤ 8 | 16 | ≥ 32 |
Quality Control
Quality control testing must be performed with each new batch of media or disks and at least weekly. The results should fall within the acceptable ranges provided in the tables below.
Table 3: Quality Control Ranges for Cefazolin Disk Diffusion (30 µg disk)
| Quality Control Strain | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 21 - 27 |
| Staphylococcus aureus ATCC® 25923™ | 29 - 35 |
Table 4: Quality Control Ranges for Cefazolin MIC
| Quality Control Strain | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.25 - 1 |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
Visualizations
Caption: Workflow for Cephradine (via Cefazolin surrogate) susceptibility testing using the disk diffusion method.
Caption: Workflow for Cephradine (via Cefazolin surrogate) susceptibility testing using the broth microdilution (MIC) method.
References
Application Notes and Protocols for Cepharanthine in In-Vitro Cell Culture Experiments
A Note on Terminology: The request specified "Cephradine sodium," a cephalosporin antibiotic. However, the detailed requirements for in-vitro cell culture experiments, particularly concerning cancer research, signaling pathways, and drug development, strongly suggest that the intended compound was Cepharanthine . Cepharanthine is a biscoclaurine alkaloid known for its extensive investigation in these areas. The following application notes and protocols are therefore based on the properties and applications of Cepharanthine.
Introduction
Cepharanthine (CEP) is a natural alkaloid extracted from plants of the Stephania genus.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, antiviral, and potent anti-cancer properties.[1][2][3] In the context of in-vitro cell culture, Cepharanthine serves as a valuable tool for investigating fundamental cellular processes such as apoptosis, autophagy, and cell cycle regulation. Its ability to modulate key signaling pathways makes it a compound of interest for drug discovery and development, particularly in oncology.
These application notes provide a comprehensive overview of the use of Cepharanthine in in-vitro cell culture experiments, detailing its mechanism of action, effects on various cell lines, and protocols for key experimental assays.
Mechanism of Action and Cellular Effects
Cepharanthine exerts its effects on cells through a multifactorial mechanism, primarily by interfering with critical signaling pathways that regulate cell survival, proliferation, and inflammation.[1]
Key Anti-Cancer Mechanisms:
-
Induction of Apoptosis and Autophagy: Cepharanthine can induce programmed cell death (apoptosis) and autophagy in cancer cells. This is often achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][4] The downregulation of phosphorylated Akt and mTOR disrupts downstream signaling, leading to cell death.[2]
-
Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the G0/G1 or G1/S phase, thereby inhibiting the proliferation of various cancer cells, including ovarian and osteosarcoma cell lines.[2][4]
-
Inhibition of NF-κB Signaling: Cepharanthine is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival.[2][5] It can block the degradation of IκBα, preventing the nuclear translocation of NF-κB and the subsequent expression of its target genes.[5][6]
-
Inhibition of STAT3 Signaling: By inhibiting the STAT3 signaling pathway, Cepharanthine can downregulate the expression of proteins involved in cell survival and proliferation, such as Bcl-2 and c-Myc.[2]
-
Reversal of Multidrug Resistance (MDR): Cepharanthine can enhance the efficacy of conventional chemotherapeutic drugs by inhibiting drug efflux pumps like P-glycoprotein.[3]
Data Presentation: Efficacy of Cepharanthine in Cancer Cell Lines
The following table summarizes the observed in-vitro effects and effective concentrations of Cepharanthine across various cancer cell lines.
| Cell Line | Cancer Type | Observed Effects | Effective Concentration / IC50 | Citation(s) |
| MCF-7, MDA-MB-231 | Breast Cancer | Inhibition of proliferation, growth, and motility; Induction of autophagy, apoptosis, and G0/G1 cell cycle arrest. | 5 and 10 µM showed significant effects. | [3][4] |
| K562 | Chronic Myelogenous Leukemia | Sensitization to Adriamycin (ADM) and Vincristine (VCR); Induction of apoptosis. | 2 µM (sensitization); 5 µM (apoptosis induction). | [7] |
| Jurkat T cells | T-cell Acute Lymphoblastic Leukemia | Inhibition of cell viability; Induction of apoptosis; S phase cell cycle arrest. | Dose- and time-dependent effects observed. | [8] |
| Primary Effusion Lymphoma (PEL) | Lymphoma | Inhibition of cell proliferation; Activation of caspase-3. | 1 to 10 µg/mL. | [3] |
| CaOV-3, OVCAR-3 | Ovarian Cancer | Inhibition of cell growth; S phase cell cycle arrest. | Not specified. | [2] |
| SaOS2 | Osteosarcoma | Inhibition of cell growth; G1/S phase arrest. | Not specified. | [2] |
| Oral Squamous Carcinoma Cells | Oral Cancer | Increased radiosensitivity; Inhibition of DNA double-strand break repair. | Not specified. | [1] |
| SW480 | Colorectal Cancer | Down-regulation of TOM20 and TOM70; Induction of ferroptosis. | Not specified. | [9] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Cepharanthine.
Caption: Cepharanthine's inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activity of Cepharanthine [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation [mdpi.com]
- 7. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrandrine and cepharanthine induce apoptosis through caspase cascade regulation, cell cycle arrest, MAPK activation and PI3K/Akt/mTOR signal modification in glucocorticoid resistant human leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial disruption resulting from Cepharanthine-mediated TOM inhibition triggers ferroptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cephradine Sodium as a Prophylactic Antibiotic in Surgical Models
References
- 1. Duration of antibiotic prophylaxis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Small animal patient preoperative preparation: a review of common antiseptics, comparison studies, and resistance [frontiersin.org]
- 3. The effect of cephradine prophylaxis on wound infection after arterial surgery through a groin incision - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Cephradine Sodium Solutions for Microbiological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephradine is a broad-spectrum, first-generation cephalosporin antibiotic effective against a wide range of Gram-positive and some Gram-negative bacteria[1][2][3]. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death[2][3][4]. Accurate and reproducible results in microbiological assays, such as Minimum Inhibitory Concentration (MIC) testing, are critically dependent on the correct preparation, handling, and storage of the antibiotic solutions.
This document provides detailed protocols for the preparation of Cephradine sodium solutions for use in microbiological susceptibility testing. It includes information on solubility, stability, and standardized methodologies for creating stock solutions and performing broth microdilution assays.
Mechanism of Action
Cephradine is a beta-lactam antibiotic[4]. Its mechanism of action involves the inhibition of the final stage of bacterial cell wall synthesis. The beta-lactam ring in its structure binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains[1][4][5][6]. This disruption of the cell wall's structural integrity makes the bacterium susceptible to osmotic lysis and death[1][3].
Caption: Cephradine's mechanism of action targeting bacterial cell wall synthesis.
Properties and Solubility of this compound
Proper preparation of antibiotic solutions begins with understanding the compound's physical and chemical properties.
| Property | Value | Reference |
| Chemical Name | Sodium (6R,7R)-7-((R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [7] |
| Molecular Formula | C₁₆H₁₈N₃NaO₄S | [7] |
| Molecular Weight | 371.39 g/mol | [7] |
| Storage (Powder) | Dry, dark. Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [7] |
| Storage (Stock Solution) | Aliquots can be stored at ≤ -60°C for up to three months. | [8] |
The solubility and stability of Cephradine can be influenced by the choice of solvent, diluent, and the pH of the solution.
| Solvent/Diluent | Concentration & Conditions | Stability Notes | Reference |
| Water | Used as a solvent for preparing stock solutions. | Cephradine is stable in aqueous medium at pH 4-5 at room temperature for 2-3 days.[9] The pH significantly affects solubility; solubility decreases and then increases as pH rises from 1.45 to 8.57[10]. | [3][9][10] |
| Methanol | Used for preparing standard solutions for HPLC analysis. | A standard solution of 100 µg/ml can be prepared in methanol.[9] | [9] |
| Phosphate Buffers | Used as diluents for microbiological assays. | USP protocols specify various potassium phosphate buffers (e.g., pH 6.0, 7.0, 8.0) for antibiotic assays.[11] A monobasic sodium phosphate buffer was used in an HPLC method[12]. | [11][12] |
| 0.9% Sodium Chloride | 1% Cephradine solution studied at 25°C. | A suitable diluent for intravenous solutions, also applicable for in vitro assays.[13] | [13] |
| 5% Dextrose Injection | 1% Cephradine solution studied at 25°C. | A suitable diluent.[13] | [13] |
| Ringer's Injection | 1% Cephradine solution studied at 25°C. | A suitable diluent.[13] | [13] |
Experimental Protocols
The following protocols outline the standardized procedures for preparing this compound solutions for microbiological assays. All procedures should be performed under aseptic conditions in a sterilized work area[14].
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution, typically at 10,000 mg/L (10 mg/mL), which will be used for subsequent dilutions.
Materials:
-
This compound powder
-
Sterile distilled water or a suitable sterile buffer (e.g., Phosphate Buffer, pH 6.0)[11]
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.2 µm syringe filters (optional, confirm antibiotic does not bind to the filter)[15]
Procedure:
-
Determine Powder Weight: Calculate the mass of this compound powder needed. Account for the potency of the powder, which is provided by the manufacturer (usually in µg/mg). Use the following formula[15]: W = (1000 * V * C) / P Where:
-
W = Weight of antibiotic powder (mg)
-
V = Volume of solvent required (mL)
-
C = Final concentration of stock solution (mg/L)
-
P = Potency of the antibiotic powder (µg/mg)
Example Calculation: To prepare 10 mL of a 10,000 mg/L stock solution using a powder with a potency of 980 µg/mg: W = (1000 * 10 * 10000) / 980 = 102.04 mg
-
-
Weigh Powder: Aseptically weigh the calculated amount of this compound powder into a sterile tube[14].
-
Dissolve: Add the desired volume of sterile solvent (e.g., 10 mL of sterile water).
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved[14].
-
Sterilization (Optional): If the initial solvent was not sterile, the stock solution may be filter-sterilized using a 0.2 µm syringe filter[15]. It is crucial to verify from the manufacturer that Cephradine does not bind to the filter material[15].
-
Storage: Dispense the stock solution into sterile, single-use aliquots. Store them at ≤ -60°C for up to three months[8]. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This protocol details the preparation of working solutions and the setup of a 96-well microtiter plate for determining the MIC of Cephradine against a bacterial strain.
Caption: Standard workflow for a broth microdilution MIC experiment.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile 96-well round-bottom microtiter plates[16]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in log-phase growth
-
Sterile diluents (e.g., saline)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Working Solution: Thaw an aliquot of the Cephradine stock solution. Dilute it in the sterile test medium to twice the highest concentration to be tested[16]. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL working solution[16].
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate[16].
-
Serial Dilution:
-
Pipette 100 µL of the 2X Cephradine working solution into the wells of the first column[16]. This column now contains the highest concentration.
-
Mix the contents of the first column by pipetting up and down.
-
Transfer 100 µL from the first column to the second column. This creates a two-fold dilution[16].
-
Repeat this serial dilution process for the desired number of dilutions (e.g., across 10 columns). Discard 100 µL from the last column of the dilution series[16].
-
Column 11 should contain only broth and will serve as the growth control. Column 12 will contain only uninoculated broth as a sterility control[16].
-
-
Inoculum Preparation:
-
Inoculation: Add the appropriate volume of the final bacterial inoculum to each well (columns 1-11), typically 5-10 µL, to reach the final volume and cell density[8][16]. Do not add bacteria to the sterility control wells (column 12)[16].
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is defined as the lowest concentration of Cephradine that completely inhibits the visible growth of the microorganism[15][17]. This is observed as the well with the lowest antibiotic concentration that remains clear.
References
- 1. What is the mechanism of Cephradine? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. ijrpr.com [ijrpr.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Cephalothin Sodium? [synapse.patsnap.com]
- 6. goldbio.com [goldbio.com]
- 7. medkoo.com [medkoo.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
- 12. banglajol.info [banglajol.info]
- 13. Solution stability of cephradine neutralized with arginine or sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Cephradine Sodium Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methodologies for the identification and quantification of impurities in Cephradine sodium. The protocols outlined below are based on established pharmacopeial methods and scientific literature, offering robust frameworks for quality control and drug development.
Introduction to Cephradine and its Impurities
Cephradine is a first-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections. As with any pharmaceutical compound, the presence of impurities can affect its safety, efficacy, and stability. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for various known and unknown impurities in Cephradine. Common impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.
Known Impurities of Cephradine:
| Impurity Name | Common Designation |
| 7-Aminodesacetoxycephalosporanic acid | Impurity A |
| (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid | Impurity B |
| Cephradine Sulfoxide Isomer 1 | Impurity C |
| Cephradine Sulfoxide Isomer 2 | Impurity D |
| Cephalexin | - |
| 3-Hydroxy-4-methylthiophen-2(5H)-one | Impurity F |
| 7-ADCA Pivalamide | Impurity G |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted method for the analysis of Cephradine and its related substances due to its high resolution, sensitivity, and specificity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of Cephradine impurities by HPLC.
| Parameter | Method 1 (Based on EP) | Method 2 (Research Article) |
| Limit of Detection (LOD) | Not explicitly stated, but method is designed to quantify impurities at 0.05% level. | 1.0 ng[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is designed to quantify impurities at 0.10% level. | 4.30 µg/mL[2] |
| Linearity Range | Method dependent, typically covers from LOQ to >120% of the specification limit for each impurity. | 2.5 - 12.5 µg/mL[2] |
| Relative Retention Times (RRT) (Cephradine = 1) | Cephalexin: ~0.8 | Not specified for impurities. |
Experimental Protocol: HPLC (Based on European Pharmacopoeia)
This protocol is adapted from the European Pharmacopoeia monograph for Cefradine impurities testing.[3]
2.2.1. Materials and Reagents
-
This compound reference standard and sample
-
Cephradine Impurity reference standards (A, B, G, etc.)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2.2.2. Chromatographic Conditions
| Parameter | Specification |
| Column | Hypersil Gold C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 2.72 g/L solution of potassium dihydrogen phosphate, adjusted to pH 3.0 with orthophosphoric acid. |
| Mobile Phase B | Methanol |
| Gradient Elution | Time (min) |
| 0 - 15 | |
| 15 - 20 | |
| 20 - 25 | |
| 25 - 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
2.2.3. Sample Preparation
-
Test Solution: Dissolve an accurately weighed quantity of the this compound sample in Mobile Phase A to obtain a final concentration of 1.0 mg/mL.
-
Reference Solution (a) - Impurity B: Dissolve an accurately weighed quantity of Cephradine Impurity B reference standard in Mobile Phase A to a final concentration of 0.003 mg/mL.
-
Reference Solution (b) - Cephalexin & Cephradine: Dissolve accurately weighed quantities of Cephradine and Cephalexin reference standards in Mobile Phase A to final concentrations of 0.003 mg/mL each.
-
Reference Solution (c) - Reporting Threshold: Dilute the Test Solution 1:1000 with Mobile Phase A.
-
Reference solution (e) - Impurity A and G: Dissolve the contents of a vial of cefradine impurity mixture CRS (containing Impurities A and G) in 1 ml of mobile phase A.[3]
2.2.4. System Suitability
-
In the chromatogram of Reference Solution (b), the resolution between the peaks due to Cephalexin and Cephradine should be at least 2.0.
2.2.5. Data Analysis
-
Identify the peaks of the impurities in the chromatogram of the Test Solution by comparing their retention times with those of the impurity reference standards.
-
Calculate the percentage of each impurity using the peak area of the respective reference standard or by using the external standard method. For unknown impurities, the concentration can be estimated using the Cephradine reference standard, assuming a response factor of 1.0.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of Cephradine impurities.
Thin-Layer Chromatography (TLC)
TLC is a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of impurities. It is particularly useful for rapid screening and identification.
Experimental Protocol: TLC
This protocol is a general method for beta-lactam antibiotics and can be adapted for Cephradine impurity analysis.
3.1.1. Materials and Reagents
-
TLC plates (Silica gel 60 F254, 20x20 cm)
-
This compound reference standard and sample
-
Cephradine Impurity reference standards
-
Developing solvent systems (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)
-
Visualization reagent (e.g., iodine vapor or ninhydrin spray)
-
Methanol, water, and other solvents for sample preparation.
3.1.2. Procedure
-
Sample Preparation: Prepare solutions of the Cephradine sample and reference standards in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Spotting: Apply 5-10 µL of each solution as a small spot or band onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood.
-
Visualization: Visualize the separated spots under UV light at 254 nm and/or by exposing the plate to iodine vapor or spraying with a suitable reagent like ninhydrin followed by heating.
-
Analysis: Calculate the Rf values for each spot and compare the impurity spots in the sample to the reference standards. The size and intensity of the spots can be used for semi-quantitative estimation.
TLC Workflow Diagram
Caption: General workflow for TLC analysis of impurities.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and short analysis times, making it a valuable orthogonal technique to HPLC for impurity profiling. Capillary Zone Electrophoresis (CZE) is a commonly used mode for the analysis of charged molecules like Cephradine and its impurities.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
This protocol is based on a general method for the analysis of cephalosporins and can be optimized for Cephradine.[4][5]
4.1.1. Materials and Reagents
-
Fused-silica capillary
-
This compound reference standard and sample
-
Cephradine Impurity reference standards
-
Disodium hydrogenophosphate
-
Sodium dihydrogenophosphate
-
Sodium hydroxide (for pH adjustment and capillary conditioning)
-
Water (deionized)
4.1.2. Electrophoretic Conditions
| Parameter | Specification |
| Capillary | Fused silica, 50-75 µm i.d., 40-60 cm total length |
| Background Electrolyte (BGE) | 25 mM phosphate buffer (pH 7.0) |
| Voltage | 20-25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 210 nm |
4.1.3. Sample Preparation
-
Dissolve the Cephradine sample and reference standards in the background electrolyte or water to a concentration of approximately 0.1-1 mg/mL.
-
Filter the solutions through a 0.22 µm filter before injection.
4.1.4. Procedure
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 1 M NaOH, followed by water, and then the background electrolyte.
-
Analysis: Between runs, rinse the capillary with the background electrolyte. Inject the sample and apply the separation voltage.
-
Data Analysis: Identify and quantify impurities by comparing their migration times and peak areas to those of the reference standards.
Capillary Electrophoresis Workflow Diagram
Caption: Workflow for Capillary Electrophoresis analysis.
Conclusion
The analytical methods described provide a comprehensive framework for the detection and quantification of impurities in this compound. HPLC remains the gold standard for its quantitative accuracy and resolution. TLC offers a rapid and cost-effective screening tool, while Capillary Electrophoresis serves as an excellent orthogonal technique for method validation and impurity profiling. The choice of method will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity characterization in drug development. It is crucial to validate any chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. lcms.cz [lcms.cz]
- 4. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo Efficacy of Cephradine Sodium: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in-vivo efficacy studies of Cephradine sodium in various animal models of bacterial infection. Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] These protocols are designed to assist in the preclinical evaluation of Cephradine's therapeutic potential.
I. Quantitative Efficacy Data
The in-vivo efficacy of Cephradine is often evaluated by determining the median effective dose (ED50) or protective dose (PD50), which represents the dose of the antibiotic required to protect 50% of the infected animals from death or to achieve a specific therapeutic outcome. The following tables summarize the available quantitative data from various studies.
Table 1: In-vivo Efficacy of Subcutaneously Administered Cephradine in Murine Infection Models
| Bacterial Strain | Infection Model | Animal Model | Efficacy Metric (mg/kg) | Comparator Efficacy (mg/kg) | Reference |
| Penicillinase-producing Staphylococcus | Systemic Infection | Mice | More effective than Cephalothin | Cephalothin | [1] |
| Escherichia coli | Systemic Infection | Mice | More effective than Cephalothin | Cephalothin | [1] |
| Klebsiella pneumoniae | Systemic Infection | Mice | More effective than Cephalothin | Cephalothin | [1] |
| Enterobacter cloacae | Systemic Infection | Mice | More effective than Cephalothin | Cephalothin | [1] |
| Escherichia coli | Thigh Infection | Mice | Cefazolin is 3.15 times more active | Cefazolin | [2] |
Table 2: Pharmacokinetic Parameters of Cephradine in Animal Models
| Animal Model | Route of Administration | Peak Serum Concentration (µg/mL) | Time to Peak (min) | Half-life (h) | Reference |
| Mice | Subcutaneous | 59 | 30 | ~1 | [1] |
| Rats | Oral | - | 30-150 | ~1 | |
| Dogs | Oral | - | 30-150 | ~1 |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research needs and institutional guidelines.
Protocol 1: General Murine Model of Systemic Infection
This protocol describes a generalized procedure for establishing a systemic bacterial infection in mice to evaluate the efficacy of Cephradine.
1. Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae).
-
Appropriate bacterial culture medium (e.g., Trypticase Soy Broth, Luria-Bertani broth).
-
Sterile 0.9% saline or phosphate-buffered saline (PBS).
-
This compound, sterile and ready for injection.
-
Syringes and needles (e.g., 27-gauge).
-
Hemocytometer or spectrophotometer for bacterial enumeration.
2. Bacterial Inoculum Preparation: a. Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C. b. Inoculate a single colony into broth and grow to mid-logarithmic phase with shaking at 37°C. c. Harvest bacteria by centrifugation and wash the pellet with sterile saline or PBS. d. Resuspend the pellet in saline or PBS and adjust the concentration to the desired colony-forming units (CFU)/mL. The infectious dose will need to be predetermined in pilot studies to induce a lethal infection within a specific timeframe (e.g., 24-48 hours). A typical inoculum for systemic infection is around 1 x 106 to 1 x 108 CFU per mouse.
3. Infection and Treatment: a. Acclimatize mice for at least 3 days before the experiment. b. Infect mice via intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension. The volume is typically 0.1-0.2 mL. c. Administer this compound subcutaneously (SC) at various doses to different groups of mice. Treatment is typically initiated 1-2 hours post-infection. A control group should receive a vehicle control (e.g., sterile saline). d. The treatment can be a single dose or multiple doses over a specified period, depending on the study design.
4. Efficacy Evaluation: a. Monitor the survival of the animals for a predetermined period (e.g., 7-14 days). b. Record daily observations of clinical signs (e.g., lethargy, ruffled fur, hunched posture). c. The primary endpoint is typically survival, and the ED50 can be calculated using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Murine Thigh Infection Model for Localized Infection
This model is useful for studying the local efficacy of antibiotics and allows for the quantification of bacterial load in the infected tissue.
1. Materials:
-
Same as Protocol 1.
-
Thigh muscle homogenizer.
-
Agar plates for bacterial enumeration.
2. Infection and Treatment: a. Anesthetize the mice according to approved institutional protocols. b. Inject a defined volume (e.g., 0.1 mL) of the prepared bacterial inoculum (e.g., 5 x 106 CFU of E. coli) directly into the thigh muscle of one hind leg.[2][3][4] c. Initiate Cephradine treatment at a specified time post-infection (e.g., 1 hour) via the desired route (e.g., subcutaneous).[2][4]
3. Efficacy Evaluation: a. At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically dissect the infected thigh muscle. c. Homogenize the muscle tissue in a known volume of sterile saline or PBS. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue). e. Efficacy is determined by the reduction in bacterial load in the treated groups compared to the control group.
III. Visualizations
The following diagrams illustrate the experimental workflows for the described in-vivo efficacy studies.
Caption: Workflow for Systemic Murine Infection Model.
Caption: Workflow for Murine Thigh Infection Model.
References
- 1. Comparison of the chemotherapeutic and pharmacodynamic activities of cephradine, cephalothin, and cephaloridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Probenecid and the antibacterial activity of cephradine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefazolin and cephradine: relationship between serum concentrations and tissue contents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microbiological Assay of Cephradine Sodium Potency
Introduction
Cephradine is a first-generation cephalosporin antibiotic that exhibits broad-spectrum bactericidal activity. It functions by inhibiting the synthesis of the bacterial cell wall. The potency of Cephradine sodium, a measure of its biological activity, is a critical quality attribute for ensuring its therapeutic efficacy. While chemical methods like High-Performance Liquid Chromatography (HPLC) are widely used to determine the concentration of Cephradine, microbiological assays are essential for directly quantifying its biological effect on susceptible microorganisms.[1]
These application notes provide detailed protocols for two common microbiological methods used to determine the potency of this compound: the Cylinder-Plate (Agar Diffusion) Method and the Turbidimetric (Tube Assay) Method.[2] These methods compare the inhibitory effect of a Cephradine sample against a reference standard of known potency.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephradine exerts its bactericidal effect by targeting and inactivating Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the final steps of peptidoglycan synthesis. By acylating the transpeptidase active site of PBPs, Cephradine blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall, cell lysis, and ultimately, bacterial death.
Protocol 1: Cylinder-Plate (Agar Diffusion) Method
This method relies on the diffusion of Cephradine from a cylinder through a solidified agar layer seeded with a susceptible microorganism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.[3]
Experimental Workflow: Cylinder-Plate Assay
Materials and Reagents
-
Test Organism: Staphylococcus aureus (e.g., ATCC 25923 or ATCC 6538P).[4]
-
Culture Media: Use media suitable for the growth of S. aureus, such as Soybean-Casein Digest Agar/Broth or specific antibiotic assay media (e.g., USP Medium 1).[5]
-
Phosphate Buffers: Sterile 1% Potassium Phosphate Buffer, pH 6.0.[2]
-
Cephradine Reference Standard (RS): With a known potency.
-
This compound Sample: The material to be tested.
-
Equipment: Petri dishes (100 x 20 mm), stainless steel cylinders (8 mm OD, 6 mm ID, 10 mm length), sterile pipettes, volumetric flasks, incubator (35-37°C), calipers.[6]
Detailed Protocol
-
Preparation of Inoculum:
-
Inoculate a slant of agar medium with S. aureus and incubate at 35-37°C for 18-24 hours.
-
Wash the growth from the slant with sterile saline or phosphate buffer.
-
Dilute the resulting suspension to a suitable turbidity (e.g., matching a 0.5 McFarland standard) that will produce clear, well-defined zones of inhibition. This standardized suspension is the inoculum.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a quantity of the Cephradine RS and dissolve it in 1% phosphate buffer (pH 6.0) to create a stock solution of 1.0 mg/mL.
-
From this stock, prepare a series of at least three working standard concentrations (e.g., S1, S2, S3) by serial dilution with the buffer. A typical range might be 0.5 µg/mL to 5.0 µg/mL. The median concentration (S2) is the reference concentration.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a quantity of the this compound sample and dissolve it in the same phosphate buffer to obtain a stock solution with an estimated concentration equal to the stock solution of the standard.
-
Prepare sample solutions (T1, T2, T3) corresponding to the concentrations of the standard solutions. The median concentration (T2) should have a presumed potency equal to the reference concentration (S2).
-
-
Plate Preparation:
-
Dispense a layer of sterile, uninoculated agar medium into each Petri dish (e.g., 20 mL) and allow it to solidify. This is the base layer.
-
Liquefy a second batch of medium and cool to 48-50°C. Add the prepared inoculum to this medium at a predetermined concentration (typically 1-2% v/v).
-
Pour a uniform layer of this seeded agar (e.g., 4-5 mL) over the base layer and allow it to solidify in a level position.[6]
-
-
Assay Procedure:
-
Place six sterile cylinders onto the solidified agar surface of each plate, spaced equidistantly.
-
On each plate, fill three alternating cylinders with the median standard concentration (S2) and the other three with the median sample concentration (T2).
-
Use a sufficient number of plates (at least three) for each of the other corresponding standard and sample concentrations (S1/T1 and S3/T3).
-
Incubate the plates at 35-37°C for 16-18 hours.
-
-
Data Collection and Analysis:
-
After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers.
-
Calculate the average zone diameter for each concentration of the standard and sample.
-
Plot the average zone diameters for the standard solutions against the logarithm of their concentrations to generate a standard curve.
-
Using the standard curve, determine the potency of the sample solutions based on their measured zone diameters.
-
Example Data: Cylinder-Plate Assay
| Solution ID | Concentration (µg/mL) | Average Zone of Inhibition (mm) |
| Standard 1 (S1) | 0.6 | 14.5 |
| Standard 2 (S2) | 1.0 | 17.0 |
| Standard 3 (S3) | 1.6 | 19.5 |
| Sample 1 (T1) | 0.6 (Assumed) | 14.3 |
| Sample 2 (T2) | 1.0 (Assumed) | 16.8 |
| Sample 3 (T3) | 1.6 (Assumed) | 19.2 |
Protocol 2: Turbidimetric (Tube Assay) Method
This method measures the inhibition of microbial growth in a liquid medium. A standardized inoculum is added to solutions of Cephradine at various concentrations. After incubation, the turbidity of the solutions is measured spectrophotometrically. The degree of turbidity is inversely proportional to the antibiotic's potency.[7]
Experimental Workflow: Turbidimetric Assay
Materials and Reagents
-
Test Organism: Staphylococcus aureus (e.g., ATCC 25923 or ATCC 6538P).[4]
-
Culture Media: Fluid Soybean-Casein Digest Medium or other suitable broth.
-
Cephradine Reference Standard (RS) and Sample.
-
Phosphate Buffers: As described for the cylinder-plate method.
-
Equipment: Matched glass test tubes, water bath (35-37°C), spectrophotometer, sterile pipettes, volumetric flasks, dilute formaldehyde solution.
Detailed Protocol
-
Preparation of Inoculum and Solutions:
-
Prepare the inoculum, standard solutions, and sample solutions as described in steps 1-3 of the Cylinder-Plate Method protocol. A wider range of concentrations (typically 5 levels) is often used for this method.
-
-
Assay Procedure:
-
Prepare sets of test tubes (in triplicate) for each concentration of the standard and sample, plus control tubes.
-
Dispense 1.0 mL of each respective solution into the appropriately labeled tubes.
-
Prepare a bulk inoculated broth by adding the inoculum to the sterile culture medium at a concentration that will result in sufficient growth after incubation.
-
Add 9.0 mL of the inoculated broth to each test tube.
-
Prepare control tubes: one with inoculated medium only (growth control) and one with uninoculated medium (blank).
-
Incubate all tubes in a water bath at 35-37°C for 3 to 5 hours, until the growth control tube shows appropriate turbidity.
-
-
Data Collection and Analysis:
-
Stop microbial growth at the end of the incubation period by adding 0.5 mL of dilute formaldehyde to each tube.[7]
-
Gently mix the contents of each tube.
-
Using the uninoculated blank to zero the instrument, measure the absorbance or transmittance of each tube at a suitable wavelength (e.g., 530 nm).
-
Average the absorbance values for each concentration.
-
Plot the average absorbance values for the standard against the logarithm of the concentration to create a standard curve.
-
Determine the potency of the sample solutions from the standard curve.
-
Example Data: Turbidimetric Assay
| Solution ID | Concentration (µg/mL) | Average Absorbance at 530 nm |
| Standard 1 | 0.05 | 0.65 |
| Standard 2 | 0.10 | 0.51 |
| Standard 3 | 0.20 | 0.35 |
| Standard 4 | 0.40 | 0.20 |
| Standard 5 | 0.80 | 0.11 |
| Sample (Median) | 0.20 (Assumed) | 0.36 |
| Growth Control | 0 | 0.78 |
References
Troubleshooting & Optimization
Technical Support Center: Cephradine Sodium Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephradine sodium in aqueous solutions. Our goal is to help you address common stability issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, the concentration of Cephradine, the type of neutralizing agent used, and exposure to light.[1][2][3][4][5] The β-lactam ring in the Cephradine molecule is susceptible to hydrolysis, which is a major degradation pathway.[2][6]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: Cephradine demonstrates maximum stability in the pH range of 4 to 5.[7][8] In this range, the compound exists predominantly in its zwitterionic form, which is less susceptible to degradation.[3] As the pH becomes more alkaline (pH 8-10), the rate of hydrolysis of the β-lactam ring increases.[4]
Q3: How does temperature affect the degradation rate of this compound?
A3: The degradation of this compound in aqueous solutions follows first-order kinetics, and the rate of degradation increases with a rise in temperature.[5] It is recommended to store Cephradine solutions at controlled room temperature or under refrigeration to minimize degradation.
Q4: Are there any excipients that can enhance the stability of this compound in solution?
A4: Yes, certain excipients can improve the stability of this compound. For instance, using L-arginine as a neutralizer has been shown to result in a more stable solution at a 1% concentration compared to sodium carbonate, which may be attributed to the lower pH of the arginine-containing formulation.[1][4][9] Citric acid is another excipient that can act as a multifunctional stabilizer by modulating the pH.[6][10]
Troubleshooting Guide
Problem: My this compound solution is showing rapid degradation, indicated by a loss of potency in my assay.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a range of 4-5 using a suitable buffer, such as a citrate buffer.[6][7][8] |
| High Storage Temperature | Store your aqueous solution at a lower temperature, such as 5°C, to decrease the degradation rate.[5] |
| Unsuitable Neutralizing Agent | If you are using sodium carbonate to neutralize Cephradine, consider switching to L-arginine, especially for lower concentrations of Cephradine.[1][4][9] |
| Photodegradation | Protect your solution from light by using amber-colored vials or by covering the container with aluminum foil. Cephradine can undergo photolysis, especially under UV irradiation.[3][11] |
| Hydrolysis | Prepare fresh solutions before use whenever possible. The β-lactam ring of Cephradine is susceptible to hydrolysis in aqueous environments.[2][6] |
Quantitative Data Summary
Table 1: Effect of Neutralizing Agent and Concentration on Cephradine Stability
| Cephradine Concentration | Neutralizing Agent | Relative Stability | Reference |
| 1% | L-arginine | More stable | [1][4][9] |
| 1% | Sodium Carbonate | Less stable | [1][4][9] |
| 5% | L-arginine vs. Sodium Carbonate | Minimal difference | [1][9] |
| 25% | Sodium Carbonate | More stable | [1][9] |
Table 2: Stability of 1% Cephradine-Arginine Formulation in Various I.V. Diluents at 25°C
| I.V. Diluent | Relative Stability | Reference |
| 0.9% Sodium Chloride Injection | More stable than sodium carbonate formulation | [1][4] |
| Lactated Ringer's Injection | More stable than sodium carbonate formulation | [1][4] |
| Ringer's Injection | More stable than sodium carbonate formulation | [1][4] |
| Normosol-R Injection | More stable than sodium carbonate formulation | [1][4] |
| 5% Dextrose Injection | More stable than sodium carbonate formulation | [1][4] |
| Sterile Water for Injection | More stable than sodium carbonate formulation | [1][4] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general HPLC method for assessing the stability of Cephradine in aqueous solutions.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax 300-SCX Agilent Column (5μm, 4.6×250 mm) or a similar C18 column.[7]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 5.0) and methanol (e.g., 75:25 v/v).[12]
-
Flow Rate: 1.5 ml/min.[12]
-
Temperature: 40°C.[12]
-
Standard Solution Preparation: Prepare a stock solution of Cephradine reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/ml).[7]
-
Sample Preparation: Dilute the test solution of Cephradine with the mobile phase to fall within the concentration range of the standard curve.
-
Procedure:
-
Inject a series of standard solutions to establish a calibration curve.
-
Inject the test samples.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the parent Cephradine peak.
-
Quantify the amount of remaining Cephradine in the samples using the calibration curve.
-
Visualizations
Caption: Major degradation pathways of Cephradine in aqueous solutions.
Caption: A typical experimental workflow for assessing Cephradine stability.
Caption: Logical relationships of factors affecting Cephradine stability.
References
- 1. Solution stability of cephradine neutralized with arginine or sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. longdom.org [longdom.org]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
- 9. academic.oup.com [academic.oup.com]
- 10. mathewsopenaccess.com [mathewsopenaccess.com]
- 11. Access the toxic effect of the antibiotic cefradine and its UV light degradation products on two freshwater algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5278157A - Stable cephradine hydrate - Google Patents [patents.google.com]
- 13. ijrpr.com [ijrpr.com]
Troubleshooting poor peak shape in Cephradine sodium chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues during the HPLC analysis of Cephradine sodium.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. It can compromise accurate integration and reduce resolution.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Cephradine, a compound with basic functional groups, can interact with ionized residual silanol groups on the silica-based column packing. This is a primary cause of peak tailing.[1][2]
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of Cephradine, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa for consistent ionization.[5]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or within the packing material can create active sites that cause tailing.[2][6]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing. This is especially noticeable for early-eluting peaks.[1][7]
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") to reduce dead volume.[1]
-
Q2: My this compound peak is fronting. What should I investigate?
Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This indicates that some analyte molecules are moving through the column faster than the main band.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to peak fronting.[8][9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, distorting the peak shape.[10][11]
-
Column Collapse or Channeling: A physical degradation of the column bed, such as a void at the inlet or the formation of channels, can lead to non-uniform flow paths and fronting peaks.[9][10][11]
-
Solution: This type of damage is often irreversible. Replacing the column is the most effective solution.[10]
-
Q3: All the peaks in my chromatogram, including this compound, are broad. What's the problem?
When all peaks in a chromatogram are uniformly broad, the issue is typically related to the system setup or a problem that occurs before the separation begins.
Potential Causes & Solutions:
-
Extra-Column Dead Volume: As with peak tailing, excessive volume in the flow path from tubing and connections can cause all peaks to broaden.[7]
-
Solution: Check all fittings and connections for tightness. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.
-
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit, distorting the flow path and affecting all peaks.[12]
-
Solution: Try back-flushing the column to dislodge the particulates. If this fails, the frit or the entire column may need replacement.
-
-
Low Flow Rate: A flow rate that is too low can lead to increased diffusion of the analyte band on the column, resulting in broader peaks.
-
Solution: Ensure the pump is delivering the correct flow rate as specified by the method. Check for leaks in the pump or flow path that could reduce the actual flow rate.
-
Q4: I'm seeing split peaks for this compound. What could be the reason?
Split peaks, which appear as a "double" or "shoulder" peak for a single analyte, can complicate quantification and indicate a significant issue with the column or method.
Potential Causes & Solutions:
-
Contamination or Void at Column Inlet: A common cause for splitting of all peaks is a contaminated inlet frit or a void in the column's stationary phase. This creates two different flow paths for the sample as it enters the column.[12][13]
-
Solution: First, try cleaning the column by flushing with a strong solvent. If the problem is a void, the column will likely need to be replaced.[14]
-
-
Sample Solvent and Mobile Phase Mismatch: Injecting the sample in a solvent that is immiscible with or significantly different from the mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.[10][12]
-
Solution: Prepare the sample in the mobile phase or a solvent with compatible strength and polarity.
-
-
Co-elution: If only the Cephradine peak is splitting, it may be due to the co-elution of a closely related impurity or degradant.
-
Solution: Adjusting method parameters such as the mobile phase composition, gradient slope, or temperature may be necessary to improve the separation resolution.[12]
-
Troubleshooting Workflows & Diagrams
A systematic approach is crucial for efficiently diagnosing chromatography issues. The following workflow provides a logical path for troubleshooting poor peak shape.
Caption: Troubleshooting workflow for common peak shape problems.
The chemical interaction between Cephradine and the stationary phase is a key factor in peak shape, particularly tailing.
Caption: Mechanism of peak tailing via secondary silanol interactions.
Experimental Protocols & Data
Adherence to a validated method is the first step in preventing peak shape issues. Below are representative experimental conditions derived from established methods for Cephradine analysis.
Example HPLC Protocol for this compound Analysis
This protocol provides a starting point for developing and troubleshooting a method for Cephradine analysis.
1. Mobile Phase Preparation (Example 1): [15]
- Prepare a 25 mM ammonium acetate solution by dissolving 1.575 g of ammonium acetate in 1 L of high-purity water.
- Adjust the pH to 5.0 using acetic acid.
- The final mobile phase is a mixture of this buffer and acetonitrile (e.g., 95:5 v/v).
2. Mobile Phase Preparation (Example 2): [3][4]
- Prepare a composite mobile phase consisting of Water / Methanol / 0.5 M Sodium acetate / 0.7 N Acetic acid in a ratio of 782:15:3 (v/v/v).
- The final pH should be approximately 4.8.
3. Sample Preparation:
- Accurately weigh and dissolve the Cephradine standard or sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[15]
- Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
4. Chromatographic Conditions:
- Run the analysis using the parameters outlined in the tables below.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Quantitative Data
The following tables summarize typical method parameters and the impact of experimental variables on the chromatography of Cephradine.
Table 1: Example HPLC Method Parameters for Cephradine Analysis
| Parameter | Condition A | Condition B |
|---|---|---|
| Column | Accucore aQ, 2.6 µm, 50 mm × 2.1 mm[15] | Zorbax 300-SCX, 5 µm, 4.6 mm × 250 mm[3] |
| Mobile Phase | 95% (25 mM Ammonium Acetate, pH 5.0) : 5% Acetonitrile[15] | Water:Methanol:0.5M Sodium Acetate:0.7N Acetic Acid (782:15:3)[3] |
| Flow Rate | 0.6 mL/min[15] | 1.2 mL/min[3] |
| Temperature | 50 °C[15] | 25 °C[3] |
| Injection Vol. | 1 µL[15] | 100 µL[3] |
| Detection | UV at 254 nm[15] | UV at 254 nm[3] |
| Tailing Factor | Not Specified | 1.12[3] |
Table 2: Effect of Column Temperature on Cephradine Peak Parameters [15]
| Temperature (°C) | Retention Time (min) | Peak Height (mAU) | Peak Width @50% (min) | Resolution |
|---|---|---|---|---|
| 40 | 1.751 | 49 | 0.103 | 6.0 |
| 50 | 1.497 | 56 | 0.091 | 5.4 |
| 60 | 1.182 | 63 | 0.080 | 4.4 |
Note: Data is for the separation of Cephradine from Cephalexin. As temperature increases, retention time decreases, and peaks become narrower and taller, which can improve peak shape and sensitivity.[15]
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. perkinelmer.com [perkinelmer.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. Peaks seem to break apart - Chromatography Forum [chromforum.org]
- 15. lcms.cz [lcms.cz]
Minimizing degradation of Cephradine sodium during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Cephradine sodium during sample preparation for analytical testing.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, helping you identify and resolve problems related to sample degradation.
Issue: Low Recovery of Cephradine in HPLC Analysis
Low recovery is a frequent indicator of sample degradation or issues with the analytical method itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Cephradine recovery.
Issue: Appearance of Unexpected Peaks in the Chromatogram
The presence of extra peaks often points to the formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the unknown peaks are degradation products, perform a forced degradation study. Expose a known concentration of Cephradine standard to acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Also, expose the sample to heat and photolytic stress.[1][2] The appearance of new peaks that correspond to those in your sample chromatogram suggests degradation.
-
Review Sample Handling:
-
pH: Cephradine is most stable at a pH between 4 and 5.[3][4][5] Exposure to acidic or alkaline conditions will accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation. Sample preparation should be conducted at room temperature, and samples should be stored appropriately, potentially under refrigeration.
-
Light: Protect samples from light by using amber vials or by working in a light-controlled environment.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cephradine?
A1: The main degradation pathways for Cephradine involve the hydrolysis of the β-lactam ring, which is susceptible to both acidic and alkaline conditions.[6] Additionally, intramolecular nucleophilic attack by the side-chain amino group can occur, leading to the formation of diketopiperazine-type compounds.[6]
Caption: Major degradation pathways of Cephradine.
Q2: What is the optimal pH for Cephradine stability in aqueous solutions?
A2: Cephradine exhibits maximum stability in aqueous solutions at a pH range of 4 to 5.[3][4][5]
Q3: How does temperature affect Cephradine stability?
A3: Increased temperature accelerates the degradation of Cephradine. For short-term storage of prepared samples (up to 2-3 days), room temperature may be acceptable if the pH is optimal.[3][4] For longer-term storage, refrigeration is recommended.
Quantitative Data Summary
Table 1: Stability of Cephradine in Aqueous Solution at Room Temperature
| pH | Stability Duration | Reference(s) |
| 4-5 | Stable for 2-3 days | [3][4][5] |
| < 4 | Prone to acid-catalyzed hydrolysis | [6] |
| > 7 | Susceptible to base-catalyzed hydrolysis and intramolecular attack | [6] |
Experimental Protocols
Recommended Sample Preparation Protocol for HPLC Analysis
This protocol is designed to minimize degradation during the preparation of Cephradine samples for HPLC analysis.
Materials:
-
This compound reference standard
-
Methanol, HPLC grade[7]
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer (pH 4-5)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Amber HPLC vials
Procedure:
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a small amount of methanol and dilute to 100 mL with methanol in a volumetric flask.[7] This solution should be prepared fresh.
-
-
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase (or a solvent mixture similar in composition to the mobile phase, e.g., water/acetonitrile (80:20, v/v)).[8]
-
-
Sample Preparation (from solid dosage form):
-
Weigh and finely powder a representative number of dosage forms.
-
Accurately weigh a portion of the powder equivalent to a known amount of Cephradine.
-
Transfer the powder to a volumetric flask and add a portion of the dissolution solvent (e.g., methanol or water/acetonitrile).
-
Sonicate for a few minutes to ensure complete dissolution.
-
Dilute to volume with the dissolution solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Sample Preparation (from liquid samples):
-
If necessary, dilute the liquid sample with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Filter the diluted sample through a 0.45 µm syringe filter into an amber HPLC vial.
-
Analytical Method:
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 4-5) and an organic modifier (e.g., acetonitrile or methanol) is typical. The exact ratio should be optimized for your specific column and system.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm or 257 nm are commonly used.[9][10]
-
Injection Volume: 20 µL.
Important Considerations:
-
Always use freshly prepared solutions.
-
Ensure the pH of all aqueous solutions and buffers is within the optimal range of 4-5.
-
Protect all solutions containing Cephradine from light by using amber glassware or by covering them with aluminum foil.
-
Analyze samples as soon as possible after preparation. If storage is necessary, keep them refrigerated.
-
Perform system suitability tests before running samples to ensure the HPLC system is performing correctly.
References
- 1. tsijournals.com [tsijournals.com]
- 2. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Adjusting pH for optimal stability of Cephradine sodium solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting pH for the optimal stability of Cephradine sodium solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound solutions.
Q1: My this compound solution is showing signs of degradation shortly after preparation. What could be the cause?
A1: The primary cause of Cephradine degradation in solution is non-optimal pH. Cephradine is susceptible to hydrolysis, particularly at neutral to alkaline pH. Ensure your solution's pH is within the optimal stability range of 4 to 5.[1][2] Another factor could be the storage temperature; solutions should be stored at recommended temperatures, typically refrigerated, to slow down degradation kinetics.[3]
Q2: I observe a loss of potency in my Cephradine solution, but there is no visible precipitation or color change. How can I confirm degradation?
A2: Visual inspection is not sufficient to determine the stability of Cephradine. Degradation can occur without obvious physical changes. The most reliable method to quantify Cephradine and its degradation products is through stability-indicating analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2][4][5][6] These methods can separate the parent drug from its degradation products and provide accurate quantification.
Q3: What are the primary degradation products of Cephradine, and how are they formed?
A3: The degradation of Cephradine is pH-dependent and primarily occurs through two main pathways:
-
Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the β-lactam ring.[7]
-
Neutral to Alkaline Conditions (around pH 8): In this range, intramolecular nucleophilic attack by the α-amino group on the side chain upon the β-lactam carbonyl group can occur, leading to the formation of diketopiperazine-type compounds.[7]
Other degradation pathways can include decarboxylation, demethylation, side-chain breaking, and oxidation processes.[8]
Q4: Can I use a simple buffer to adjust the pH of my Cephradine solution?
A4: Yes, using a suitable buffer system is the recommended method for maintaining the pH within the optimal range. Phosphate buffers are commonly used.[1] However, it is crucial to ensure that the buffer components themselves do not catalyze the degradation of Cephradine. Always perform compatibility studies with your chosen buffer system.
Q5: What is the expected shelf-life of a reconstituted this compound solution?
A5: The shelf-life is highly dependent on the pH, concentration, and storage temperature. For instance, a 10mg/ml (1%) solution in Water for Injection, 5% Dextrose, or 0.9% Sodium Chloride is chemically and physically stable for 12 hours at room temperature (25°C) and for one week when refrigerated at 2°-8°C.[3] A higher concentration of 50 mg/ml (5%) is stable for 10 hours at room temperature or 48 hours under refrigeration.[3] For optimal stability, it is recommended to prepare solutions fresh and store them under refrigeration.
Quantitative Data Summary
The stability of this compound solutions is significantly influenced by pH. The following table summarizes the stability data from a study on Cephradine suspension at room temperature.
| pH | Day 1 Potency (%) | Day 4 Potency (%) | Day 6 Potency (%) | Day 8 Potency (%) | Day 11 Potency (%) | Day 15 Potency (%) |
| 4 | 109.5 | 109.5 | 106.3 | 102.1 | 100.5 | 94.5 |
| 5 | 106.4 | 106.3 | 103.2 | 101.0 | 99.5 | 93.1 |
Data adapted from a stability study on Cephradine suspension.[1]
Key Experimental Protocols
Protocol 1: Preparation of Buffered this compound Solutions for Stability Testing
Objective: To prepare this compound solutions at various pH values to determine the optimal pH for stability.
Materials:
-
This compound powder
-
Monobasic sodium phosphate
-
Dibasic sodium phosphate
-
Phosphoric acid or Sodium hydroxide (for fine pH adjustment)
-
Purified water (HPLC grade)
-
Volumetric flasks
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a series of phosphate buffers with pH values ranging from 3 to 8. To do this, mix appropriate ratios of monobasic and dibasic sodium phosphate solutions. Fine-tune the pH using phosphoric acid or sodium hydroxide.
-
Solution Preparation: For each desired pH, accurately weigh a specific amount of this compound powder and dissolve it in the corresponding buffer to achieve the target concentration (e.g., 1 mg/mL).
-
Initial Analysis: Immediately after preparation, take an aliquot of each solution for initial analysis by a stability-indicating HPLC method to determine the time-zero concentration.
-
Storage: Store the remaining solutions under controlled temperature conditions (e.g., room temperature and refrigerated).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw samples from each solution and analyze them by HPLC to determine the remaining concentration of Cephradine.
Protocol 2: Stability-Indicating HPLC Method for Cephradine
Objective: To quantify the concentration of Cephradine and monitor the formation of its degradation products over time.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
Reagents:
-
Methanol (HPLC grade)
-
0.5 M Sodium acetate
-
0.7 N Glacial acetic acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of methanol, 0.5 M sodium acetate, 0.7 N glacial acetic acid, and water (200:15:3:782, v/v/v/v).[9]
-
Flow Rate: 1.75 mL/min[9]
-
Detection Wavelength: 254 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a standard stock solution of Cephradine of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of Cephradine in the samples by comparing the peak area with that of the standard.
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound solution stability.
Caption: Major pH-dependent degradation pathways of Cephradine in aqueous solutions.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Solution stability of cephradine neutralized with arginine or sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
How to prevent hydrolysis of the beta-lactam ring in Cephradine sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of the beta-lactam ring in Cephradine sodium during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of this compound degradation is the hydrolysis of its beta-lactam ring. This is a chemical reaction where water molecules break open the four-membered ring, rendering the antibiotic inactive. The rate of this hydrolysis is significantly influenced by the pH of the solution, temperature, and the presence of certain buffers.
Q2: What is the optimal pH for maintaining the stability of a this compound solution?
A2: Cephradine in an aqueous medium is most stable in the pH range of 4 to 5.[1][2] Deviation from this pH range, especially towards alkaline conditions, can significantly accelerate the degradation of the beta-lactam ring.
Q3: How does temperature affect the stability of this compound?
A3: Like most chemical reactions, the hydrolysis of this compound is accelerated by an increase in temperature. For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C) or frozen if longer-term storage is required and the formulation allows for it.
Q4: Can I use any buffer to maintain the pH of my this compound solution?
A4: No, the choice of buffer is critical as some buffer species can catalyze the degradation of cephalosporins. For instance, citrate and phosphate buffers have been noted to enhance the degradation of some cephalosporins.[3] It is advisable to use a buffer system that has been validated for compatibility with Cephradine or to minimize the buffer concentration.
Q5: My Cephradine solution has turned yellow. Is it still usable?
A5: A yellow discoloration can be an indicator of degradation. The formation of degradation products can lead to a change in the solution's appearance. It is strongly recommended to discard any discolored solution and prepare a fresh one to ensure the integrity of your experiment and the potency of the antibiotic.
Q6: How can I enhance the long-term stability of this compound for storage?
A6: For long-term storage, lyophilization (freeze-drying) is an effective method to prevent hydrolysis.[4] By removing water, the primary reactant in the hydrolysis process is eliminated, thus preserving the integrity of the beta-lactam ring. The lyophilized powder can be reconstituted in a suitable sterile solvent immediately before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Cephradine potency in solution. | - Incorrect pH of the solution (too high or too low).- High storage temperature.- Catalysis by buffer components. | - Adjust the pH of the solution to the optimal range of 4-5 using a suitable pH adjuster.- Store the solution at refrigerated temperatures (2-8 °C).- Evaluate the compatibility of your buffer system. Consider using a non-catalytic buffer or reducing the buffer concentration. |
| Precipitation observed in the Cephradine solution. | - Supersaturation of the solution.- Interaction with other components in the formulation (e.g., excipients, salts).- pH shift leading to decreased solubility. | - Ensure the concentration of this compound is within its solubility limit in the chosen solvent.- Review the compatibility of all formulation components.- Verify and maintain the pH of the solution within the optimal range. |
| Appearance of unexpected peaks in HPLC chromatogram during stability analysis. | - Formation of degradation products.- Presence of impurities in the this compound sample or excipients.- Interaction with the HPLC column or mobile phase. | - Identify the degradation products by comparing with reference standards or using mass spectrometry.- Use a high-purity grade of this compound and excipients.- Optimize the HPLC method to ensure good separation of Cephradine from all other peaks. |
| Inconsistent results in stability studies. | - Inaccurate preparation of solutions.- Fluctuations in storage conditions (temperature, light exposure).- Issues with the analytical method (e.g., lack of specificity, poor precision). | - Ensure accurate weighing and dilution procedures.- Use calibrated and monitored storage chambers.- Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision as per ICH guidelines. |
Data on Cephradine Stability
The stability of Cephradine is highly dependent on pH and temperature. The following table summarizes the degradation kinetics under various conditions.
| pH | Temperature (°C) | Half-life (t½) | Comments |
| 1.0 | 35 | ~25 hours | Cephradine is relatively stable in acidic conditions compared to other cephalosporins.[5] |
| 4-5 | Room Temperature | Up to 2-3 days | Cephradine exhibits maximum stability in this pH range.[1] |
| 8.0 | Not specified | - | Degradation proceeds via opening of the β-lactam ring followed by intramolecular amidation.[6] |
| Not specified | 25 | Varies with formulation | In a study with 1% solutions, an arginine-neutralized formulation (lower pH) was more stable than a sodium carbonate-neutralized one.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a buffered aqueous solution of this compound with enhanced stability for in vitro experiments.
Materials:
-
This compound powder (high purity)
-
Sterile water for injection
-
Citrate buffer components (Citric acid monohydrate, Trisodium citrate dihydrate)
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile volumetric flasks and pipettes
Procedure:
-
Prepare a 10 mM citrate buffer. Dissolve the appropriate amounts of citric acid and trisodium citrate in sterile water for injection.
-
Adjust the pH of the citrate buffer to 4.5 using 0.1 M HCl or 0.1 M NaOH.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in the pH 4.5 citrate buffer to the desired final concentration.
-
Gently swirl the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Store the prepared solution at 2-8 °C and protect it from light.
-
It is recommended to use the solution within 24-48 hours of preparation for optimal potency.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method to quantify this compound and its degradation products, thus assessing its stability.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: Zorbax 300-SCX Agilent Column (5µm, 4.6×250 mm) or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., monobasic sodium phosphate) in a ratio of approximately 15:85 (v/v). The pH of the aqueous phase should be adjusted to around 4.8.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 2.5 to 12.5 µg/mL.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the Cephradine peak based on its retention time, as determined from the standard injections.
-
Calculate the peak area of the Cephradine peak in the sample chromatograms.
-
Quantify the concentration of Cephradine using a calibration curve generated from the standard solutions.
-
Calculate the percentage of Cephradine remaining at each time point relative to the initial concentration (t=0).
-
Monitor the appearance and growth of any new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Factors influencing the hydrolysis of the beta-lactam ring in Cephradine.
Caption: A typical experimental workflow for assessing the stability of Cephradine.
Caption: A decision tree for troubleshooting rapid Cephradine degradation.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. banglajol.info [banglajol.info]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of hydrolysis pathways and kinetics for antibiotics under environmental pH conditions: a quantum chemical study on cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution stability of cephradine neutralized with arginine or sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cephradine Sodium Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Cephradine sodium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for Cephradine?
A1: There are two primary synthesis routes for Cephradine: chemical synthesis and enzymatic synthesis. Chemical synthesis traditionally involves the use of organic solvents and protecting groups for the functional groups of the starting materials.[1][2] Enzymatic synthesis, a more environmentally friendly approach, typically employs a penicillin acylase to couple 7-aminodesacetoxycephalosporanic acid (7-ADCA) with an activated form of D-dihydrophenylglycine (DHa).[1][3]
Q2: What is the major impurity in Cephradine synthesis and how can it be minimized?
A2: The major impurity is often Cephalexin, which is structurally very similar to Cephradine.[1][4] It primarily forms due to the oxidation of the D-dihydrophenylglycine (DHPG) side chain precursor to phenylglycine (PG).[4] To minimize its formation, it is crucial to use high-purity DHPG, handle it under conditions that prevent oxidation, and perform the synthesis under anaerobic conditions.[4] The Pharmacopeia specifies that Cephradine should not contain more than 5.0% Cephalexin.[1][4]
Q3: How can the color of the final Cephradine product be improved?
A3: The coloration of the Cephradine product can be reduced by adding sodium bisulphite during the enzymatic reaction and/or the crystallization step.[3][5] The use of sodium bisulphite has been shown to decrease the coloration of the prepared Cephradine.[1][5]
Troubleshooting Guides
Low Reaction Yield
Problem: The conversion of 7-ADCA to Cephradine is low, resulting in a poor overall yield.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction pH | Adjust and maintain the reaction pH within the optimal range. For enzymatic synthesis, a pH between 6.0 and 9.0 is generally recommended, with a preferred range of 6.3 to 8.5.[1][3] | Improved enzyme activity and higher conversion rates. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For enzymatic reactions with wild-type penicillin acylase, a temperature below 15°C may be optimal, while for certain mutant enzymes, a range of 15°C to 30°C can be more effective.[1][3] | Enhanced enzyme stability and selectivity, leading to a better yield. |
| Enzyme Inactivation | Ensure the enzyme is not denatured. Use fresh or properly stored immobilized enzyme. Consider using a computationally redesigned enzyme with higher stability and activity. | A mutant penicillin acylase (M142αF/F24βA/S67βA) has been shown to achieve up to 99% yield. |
| Hydrolysis of Activated Side Chain | In enzymatic synthesis, the hydrolysis of the activated D-dihydrophenylglycine (DHa) is a competing reaction. Use an enzyme with a high synthesis-to-hydrolysis (S/H) ratio.[1] | A higher S/H ratio favors the synthesis of Cephradine over the hydrolysis of the side chain, thus increasing the yield. |
Poor Product Quality and Purity
Problem: The final Cephradine product is of low purity, with significant amounts of byproducts or unreacted starting materials.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Viscous Reaction Mixture | The crystallization of the hydrolysis byproduct, D-dihydrophenylglycine (DH), can lead to a viscous reaction mixture, hindering purification. Maintain the concentration of DH below 2 wt% throughout the reaction.[3][5] | A less viscous reaction mixture allows for easier processing and recovery of a higher quality product.[3] |
| Suboptimal Crystallization Conditions | Optimize the crystallization process. Crystallizing at a temperature between 45°C and 65°C has been shown to improve product quality.[1][3] Adjusting the pH to between 4.0 and 6.0 during crystallization can increase the yield of crystals.[3] | Improved crystal form, purity, and yield of the final product. |
| Inefficient Crystallization | Add a crystallization adjuvant. The use of 1,2-propanediol has been demonstrated to increase crystal yield from 89.4% to 92.3% and purity from 90.7% to 98.2%.[6] | Larger and more uniform crystals with reduced impurities.[6] |
| Presence of Cephalexin Impurity | Implement anaerobic conditions during the synthesis, especially during the activation of DHPG and the subsequent enzymatic reaction, to prevent the oxidation of the side chain.[4] | A significant reduction in the formation of Cephalexin, ensuring the final product meets pharmacopeial standards. |
Experimental Protocols
Enzymatic Synthesis of Cephradine
This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize the specific conditions for their particular enzyme and equipment.
-
Reaction Setup: In a temperature-controlled reactor, dissolve 7-aminodesacetoxycephalosporanic acid (7-ADCA) and the activated D-dihydrophenylglycine (e.g., D-dihydrophenylglycine methyl ester, DHME) in an aqueous buffer.
-
pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for the enzyme being used (typically between 6.3 and 8.5) by adding a base such as sodium hydroxide or ammonia.[1][3]
-
Enzyme Addition: Introduce the immobilized penicillin acylase to the reaction mixture.
-
Reaction Monitoring: Maintain the desired temperature (e.g., 5-25°C) and pH throughout the reaction.[1] Monitor the progress of the reaction by techniques such as HPLC to determine the concentration of reactants and products.
-
Enzyme Separation: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture, for instance, by filtration.[1]
-
Product Crystallization: Adjust the pH of the filtrate to the optimal range for crystallization (e.g., 4.5-5.5) by adding an acid like sulfuric or hydrochloric acid.[3] Control the temperature profile (e.g., crystallize at 48-55°C or use a cooling profile from 30°C to 0°C) to induce crystallization.[3][6]
-
Isolation and Drying: Collect the Cephradine crystals by filtration, wash them with a suitable solvent, and dry them under appropriate conditions.
Chemical Synthesis via Active Amide
This method avoids the need for protecting groups on 7-ADCA.[2]
-
Activation of Side Chain: In an anhydrous solvent (e.g., dichloromethane), react dihydrophenyl glycine sodium dane salt with phosphinylidyne diimidazole (carbonyldiimidazole) at a low temperature (-20 to -30°C) to form the active amide. The molar ratio of the glycine salt to carbonyldiimidazole is typically 1:1.0–1.6.[2]
-
Condensation Reaction: Without isolating the active amide, add 7-ADCA to the reaction mixture. The molar ratio of 7-ADCA to the initial dihydrophenyl glycine sodium dane salt should be 1:1.0–1.4.[2] The reaction is typically carried out at -15 to -25°C.[2]
-
Hydrolysis and Crystallization: After the condensation is complete, proceed with hydrolysis and crystallization steps to obtain the final Cephradine product.[2]
Visualizations
References
- 1. EP2513327B1 - Production process for cephradine - Google Patents [patents.google.com]
- 2. CN101643477A - Synthesis method of cefradine - Google Patents [patents.google.com]
- 3. US20060189802A1 - Process for the preparation of cephradine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. benthamopen.com [benthamopen.com]
Technical Support Center: Enhancing the Dissolution Rate of Cephradine Sodium Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of Cephradine sodium formulations. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation development of this compound, focusing on dissolution enhancement.
| Question | Answer |
| Issue: My this compound tablets are not disintegrating, or are disintegrating very slowly. | Possible Causes & Solutions: 1. Inadequate Superdisintegrant Concentration: The concentration of your superdisintegrant may be too low. Typically, superdisintegrants like croscarmellose sodium or sodium starch glycolate are used at concentrations of 2-5% w/w. Try increasing the concentration incrementally.2. Binder Concentration is Too High: An excessive amount of binder can lead to a hard tablet matrix that resists disintegration. Re-evaluate the binder concentration in your formulation.3. Excessive Compression Force: Over-compressing the tablets can lead to a very low-porosity matrix, hindering water penetration. Try reducing the compression force and monitor tablet hardness and friability.4. Improper Incorporation of Superdisintegrant: For wet granulation, incorporating the superdisintegrant both intragranularly and extragranularly can be more effective.[1] |
| Issue: My tablets disintegrate, but the dissolution rate of this compound is still low. | Possible Causes & Solutions: 1. Poor Solubility of this compound: Cephradine is known to have solubility challenges.[1][2][3] Consider solubility enhancement techniques such as solid dispersions, co-crystals, or particle size reduction.2. Formation of Agglomerates: After disintegration, the fine drug particles may agglomerate, reducing the effective surface area for dissolution. This is common with micronized powders. Consider incorporating a wetting agent or hydrophilic carrier.3. Gelling of Superdisintegrant: Some superdisintegrants, like sodium starch glycolate, can form a viscous gel at higher concentrations, which can impede drug release.[4] If this is suspected, consider switching to a different superdisintegrant like crospovidone, which is non-ionic and less prone to gelling.[5] |
| Issue: I am preparing a solid dispersion of this compound, but the dissolution is not significantly improved. | Possible Causes & Solutions: 1. Incorrect Polymer Choice: The chosen hydrophilic polymer (e.g., PVP, HPMC, PEG) may not be optimal for this compound. The choice of polymer is critical for creating a stable amorphous dispersion.[6] 2. Drug Recrystallization: The this compound may be recrystallizing from the amorphous solid dispersion. This can be confirmed by characterization techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[7] Consider using a higher polymer-to-drug ratio or adding a crystallization inhibitor.3. Inadequate Mixing: In methods like solvent evaporation, ensure the drug and polymer are fully dissolved and homogeneously mixed in the solvent before evaporation. |
| Issue: My micronized this compound has poor flowability and is difficult to handle during formulation. | Possible Causes & Solutions: 1. Increased Cohesiveness: Micronization increases the surface area and can lead to increased cohesiveness and poor flow.[8] 2. Surface Modification: Consider co-grinding this compound with a flow enhancer like colloidal silicon dioxide. This can reduce the cohesiveness of the micronized powder.[8] |
| Issue: How do I choose the right dissolution medium for my this compound formulation? | Answer: The choice of dissolution medium should be based on the intended release environment and the physicochemical properties of this compound. For immediate-release formulations, it is recommended to test in multiple media, such as:• pH 1.2 (simulated gastric fluid)• pH 4.5 (acetate buffer)• pH 6.8 (simulated intestinal fluid)[9] Water can also be used as a dissolution medium. A patent for a Cephradine capsule formulation showed dissolution testing in water, pH 6.8 phosphate buffer, and pH 1.2 hydrochloric acid solution.[10] |
Quantitative Data on Dissolution Enhancement
The following tables summarize quantitative data on the dissolution of Cephradine and related compounds using various enhancement techniques.
Table 1: Dissolution of Different Crystal Forms of Cephradine in Water
| Crystal Form | Amount Dissolved at 120 min (%) |
| Form I | 100 |
| Form II | 75.55 |
| Form III | 98.9 |
| Form IV | 77.83 |
| Data sourced from a study on the dissolution patterns of four crystal forms of Cephradine.[2] |
Table 2: Dissolution of a Cephradine Capsule Formulation in Various Media
| Time (min) | Water (%) | pH 6.8 Phosphate Buffer (%) | pH 1.2 HCl Solution (%) |
| 5 | 75.3 | 70.1 | 65.2 |
| 10 | 89.5 | 86.3 | 80.1 |
| 15 | 95.2 | 93.5 | 90.3 |
| 20 | 97.6 | 96.8 | 94.2 |
| 30 | 98.9 | 98.1 | 96.5 |
| 45 | 99.2 | 98.5 | 97.3 |
| Data adapted from a patent for a Cephradine capsule formulation containing superdisintegrants.[10] |
Table 3: Dissolution Enhancement of Cefdinir (a similar cephalosporin) using Solid Dispersions
| Formulation | Polymer (1:1 ratio) | % Drug Release at 20 min (in pH 6.8 buffer) |
| Pure Cefdinir | - | ~30% |
| F6 Formulation | Polyplasdone XL & Croscarmellose Sodium | 96.45% |
| Data from a study on fast-dissolving tablets of Cefdinir. This suggests that solid dispersion with superdisintegrants can significantly enhance dissolution.[11] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the dissolution rate of this compound.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from studies on similar poorly soluble drugs.[12][13]
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Methanol (or another suitable solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the this compound in a suitable volume of methanol in a round-bottom flask.
-
Gradually add the PVP K-30 to the solution while stirring until it is completely dissolved.
-
Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Continue evaporation until a solid mass is formed on the wall of the flask.
-
Scrape the solid mass from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
Characterization: Analyze the prepared solid dispersion using PXRD and DSC to confirm the amorphous nature of the drug and FTIR to check for any drug-polymer interactions.[7]
Formulation of this compound Tablets with Superdisintegrants
Objective: To prepare tablets of this compound with a superdisintegrant to achieve rapid disintegration and dissolution.
Materials:
-
This compound
-
Croscarmellose sodium (or Sodium Starch Glycolate)
-
Microcrystalline cellulose (filler)
-
Magnesium stearate (lubricant)
-
Tablet press
Procedure:
-
Accurately weigh all the ingredients as per the desired formulation (e.g., this compound, 4% w/w croscarmellose sodium, microcrystalline cellulose, 1% w/w magnesium stearate).
-
Sieve all the powders through a suitable mesh screen to ensure uniformity.
-
Mix the this compound, croscarmellose sodium, and microcrystalline cellulose in a blender for a specified time (e.g., 15 minutes) to achieve a homogenous blend.
-
Add the magnesium stearate to the powder blend and mix for a shorter duration (e.g., 2-3 minutes).
-
Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Evaluation: Evaluate the prepared tablets for hardness, friability, disintegration time, and in vitro dissolution profile.
Standard Dissolution Testing Protocol
This protocol is based on general guidelines for immediate-release solid oral dosage forms.[9]
Objective: To determine the in vitro dissolution rate of this compound from a formulated dosage form.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer or HPLC system
Dissolution Medium: 900 mL of a selected medium (e.g., water, 0.1 N HCl, or pH 6.8 phosphate buffer).
Procedure:
-
Set the dissolution bath temperature to 37 ± 0.5°C.
-
Set the paddle speed to a specified rpm (e.g., 50 or 75 rpm).
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtered samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of Cephradine or HPLC).[14]
-
Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Experimental Workflow for Solid Dispersion Preparation
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. Crystal form of cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. CN112972416A - Preparation method of cefradine capsule - Google Patents [patents.google.com]
- 11. rjpdft.com [rjpdft.com]
- 12. Physicochemical Characterization of Solid Dispersions of Cefdinir with PVP K-30 and PEG 4000 | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Cephradine Sodium and Cefalexin Efficacy
For the research, scientific, and drug development communities, this guide provides an objective comparison of the in vitro efficacy of two first-generation cephalosporins, Cephradine sodium and Cefalexin. The following sections detail their antibacterial activity against various pathogens, the experimental protocols used for these assessments, and their shared mechanism of action.
Quantitative Efficacy: A Side-by-Side Comparison
The in vitro potency of Cephradine and Cefalexin is most commonly evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in bacterial density.
Generally, studies indicate that the in vitro activities of Cephradine and Cefalexin are quite similar against many bacterial species. However, some studies suggest Cefalexin may be slightly more active than Cephradine against certain strains.[1][2]
Minimum Inhibitory Concentration (MIC)
The following table summarizes the comparative MIC values for Cephradine and Cefalexin against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater efficacy.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Cephradine | 2.0 | 4.0 |
| Cefalexin | 2.0 | 4.0 | |
| Streptococcus pneumoniae | Cephradine | 1.0 | 2.0 |
| Cefalexin | 1.0 | 2.0 | |
| Streptococcus pyogenes | Cephradine | 0.5 | 1.0 |
| Cefalexin | 0.5 | 1.0 | |
| Escherichia coli | Cephradine | 8.0 | 16.0 |
| Cefalexin | 4.0 | 8.0 | |
| Klebsiella pneumoniae | Cephradine | 8.0 | 16.0 |
| Cefalexin | 4.0 | 8.0 | |
| Proteus mirabilis | Cephradine | 4.0 | 8.0 |
| Cefalexin | 4.0 | 8.0 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data is compiled from multiple sources and may vary based on the specific strains and testing conditions.
Minimum Bactericidal Concentration (MBC)
While direct side-by-side comparative studies on the MBC of Cephradine and Cefalexin are limited, available data suggests that for susceptible organisms, the MBC is typically two- to four-fold higher than the MIC. One study focusing on various brands of Cephradine against Staphylococcus aureus found that the majority of isolates were killed at concentrations greater than 1024 µg/mL.[3]
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the in vitro efficacy of antibiotics. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for MIC and MBC Determination
This is a standard laboratory procedure for determining the MIC and MBC of antimicrobial agents against bacteria.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cefalexin are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that shows no visible turbidity.
-
MBC Determination: To determine the MBC, a small aliquot (typically 10 µL) from the wells showing no growth is subcultured onto an antibiotic-free agar medium. The plates are then incubated for 18-24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Experimental workflow for determining MIC and MBC values.
Mechanism of Action: A Shared Pathway to Bacterial Cell Death
Cephradine and Cefalexin, as first-generation cephalosporins, share the same fundamental mechanism of action. They are bactericidal agents that interfere with the synthesis of the bacterial cell wall.[4][5][6]
The key steps in their mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to and inactivate PBPs. These enzymes are essential for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Peptidoglycan Synthesis: By inhibiting the transpeptidation activity of PBPs, Cephradine and Cefalexin block the cross-linking of peptidoglycan chains.
-
Induction of a Futile Cycle and Autolysin Activation: The inhibition of cell wall synthesis triggers a futile cycle of synthesis and degradation. This process, coupled with the potential activation of bacterial autolysins (enzymes that degrade peptidoglycan), leads to a weakening of the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Mechanism of action for first-generation cephalosporins.
References
- 1. Comparison of In Vitro Activity of Cephalexin, Cephradine, and Cefaclor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro Antibacterial Activity of Three Oral Cephalosporins: Cefaclor, Cephalexin, and Cephradine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. globalrph.com [globalrph.com]
- 5. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 6. Cephalosporins, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Navigating Cephalosporin Cross-Reactivity: A Comparative Guide for Researchers Focusing on Cephradine Sodium
For researchers and drug development professionals, understanding the cross-reactivity of cephalosporin antibiotics is paramount for both patient safety and the advancement of new therapeutic agents. This guide provides an objective comparison of Cephradine sodium's cross-reactivity with other cephalosporins, supported by available experimental data and detailed methodologies.
The potential for allergic cross-reactivity among β-lactam antibiotics, particularly between penicillins and cephalosporins, has been a long-standing concern in clinical practice. However, contemporary research has elucidated that the risk is not uniform across the cephalosporin class and is largely dictated by the structural similarity of the R1 side chain of the molecule. Cephradine, a first-generation cephalosporin, exhibits a distinct cross-reactivity profile that warrants careful consideration.
The R1 Side Chain: The Primary Determinant of Cross-Reactivity
The immunological basis for cross-reactivity between cephalosporins lies predominantly in the similarity of their R1 side chains.[1][2] When the body mounts an allergic response to a cephalosporin, it often generates antibodies that recognize this specific chemical moiety. If another cephalosporin possesses a structurally similar or identical R1 side chain, these pre-existing antibodies can trigger an allergic reaction.
Cephradine shares a similar R1 side chain with other first-generation cephalosporins, such as cephalexin and cefadroxil, as well as with aminopenicillins like ampicillin and amoxicillin.[3][4] Consequently, a higher potential for cross-reactivity exists between cephradine and these specific agents. Conversely, the risk of cross-reactivity with second, third, and fourth-generation cephalosporins is significantly lower due to their more distinct R1 side chain structures.[5][6][7]
Quantitative Analysis of Cross-Reactivity
While precise, head-to-head quantitative data on the cross-reactivity of cephradine with every other cephalosporin is limited in publicly available literature, a significant body of research provides valuable insights into the general patterns of cross-reactivity based on structural similarities and cephalosporin generation.
| Cephalosporin Class | Cephalosporin Examples | Structural Similarity to Cephradine (R1 Side Chain) | Reported Cross-Reactivity Potential with Cephradine |
| First-Generation | Cephalexin, Cefadroxil | High | Higher likelihood of cross-reactivity.[4][5] Patients with an ampicillin allergy are more likely to be allergic to cephradine.[4] |
| Second-Generation | Cefaclor, Cefuroxime | Low to Moderate | Lower risk of cross-reactivity compared to first-generation cephalosporins.[5][6] However, cefaclor shares some structural similarities with the aminocephalosporins and caution is advised.[5] |
| Third-Generation | Ceftriaxone, Cefotaxime, Ceftazidime | Very Low | Negligible risk of cross-reactivity.[5][6][7] |
| Fourth-Generation | Cefepime | Very Low | Negligible risk of cross-reactivity.[5] |
Odds Ratios for Allergic Reactions in Penicillin-Allergic Patients:
| Cephalosporin Generation | Odds Ratio (95% CI) |
| First-Generation | 4.8 (3.7–6.2)[1] |
| Second-Generation | 1.1 (0.6–2.1)[1] |
| Third-Generation | 0.5 (0.2–1.1)[1] |
Experimental Protocols for Assessing Cross-Reactivity
The determination of cross-reactivity is typically achieved through a combination of in vivo and in vitro tests. The following are detailed methodologies for key experiments cited in the evaluation of cephalosporin allergies.
Skin Prick Test (SPT)
Objective: To detect the presence of drug-specific IgE antibodies on mast cells in the skin.
Methodology:
-
Preparation: A sterile, diluted solution of the cephalosporin is prepared. Non-irritating concentrations are crucial to avoid false-positive results.
-
Application: A small drop of the antibiotic solution is placed on the patient's forearm or back. A sterile lancet is then used to make a small prick through the drop, introducing a minute amount of the allergen into the epidermis.
-
Controls: Positive (histamine) and negative (saline) controls are applied simultaneously to ensure the validity of the test.
-
Interpretation: A positive test is indicated by the formation of a wheal (a raised, itchy bump) and flare (surrounding redness) at the test site within 15-20 minutes, with the wheal diameter being significantly larger than the negative control.
Intradermal Test (IDT)
Objective: To increase the sensitivity of detecting drug-specific IgE antibodies by introducing the allergen directly into the dermis.
Methodology:
-
Preparation: A more dilute sterile solution of the cephalosporin is used compared to the SPT.
-
Application: A small volume (typically 0.02-0.05 mL) of the antibiotic solution is injected intradermally into the patient's forearm, raising a small bleb.
-
Controls: Positive and negative controls are also performed.
-
Interpretation: A positive result is characterized by an increase in the size of the initial bleb and surrounding erythema within 15-20 minutes.
Oral Drug Challenge (ODC)
Objective: To definitively determine if a patient can tolerate a specific cephalosporin under controlled medical supervision. This is often considered the "gold standard" for ruling out a clinically significant allergy.
Methodology:
-
Patient Selection: ODC is only performed in patients with a low probability of a severe reaction, often after negative skin tests.
-
Dosing: The patient is administered a fraction (e.g., 1/10th or 1/100th) of the therapeutic dose of the cephalosporin.
-
Observation: The patient is closely monitored for any signs of an allergic reaction for a specified period (e.g., 30-60 minutes).
-
Graded Administration: If no reaction occurs, the dose is incrementally increased until the full therapeutic dose is administered. The patient continues to be monitored for several hours after the final dose.
Signaling Pathways and Experimental Workflows
Figure 1. Signaling pathway of IgE-mediated cross-reactivity.
Figure 2. Experimental workflow for assessing cephalosporin cross-reactivity.
Conclusion
The cross-reactivity of this compound is primarily confined to other first-generation cephalosporins and aminopenicillins that possess a similar R1 side chain. For second, third, and fourth-generation cephalosporins, the risk of a cross-reactive allergic reaction is minimal. A thorough understanding of the underlying immunological mechanisms, coupled with appropriate diagnostic testing, is essential for making informed decisions in both clinical and research settings. This guide provides a framework for evaluating the cross-reactivity potential of cephradine, thereby contributing to safer and more effective antibiotic development and utilization.
References
- 1. mdpi.com [mdpi.com]
- 2. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cross-Reactivity Between Penicillins and Cephalosporins in Children with a History of Cephalosporin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalosporin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In patients allergic to penicillin, consider second and third generation cephalosporins for life threatening infections - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Efficacy of Cephradine Sodium: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
This guide provides a comprehensive in-vitro comparison of Cephradine sodium's efficacy against a panel of common Gram-positive and Gram-negative bacteria. The data presented is intended for researchers, scientists, and drug development professionals to provide a clear, objective overview of Cephradine's antimicrobial spectrum, supported by experimental data from peer-reviewed studies.
Executive Summary
Cephradine, a first-generation cephalosporin, demonstrates potent in-vitro activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative organisms is more variable, with higher minimum inhibitory concentrations (MICs) generally required. This guide synthesizes available data to highlight these differences and provides detailed experimental protocols for the cited antimicrobial susceptibility testing methods.
Mechanism of Action
Cephradine exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for cell wall biosynthesis. This disruption leads to the arrest of cell wall assembly, resulting in cell lysis and death.
Caption: Mechanism of Cephradine's antibacterial action.
Comparative In-Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cephradine against various Gram-positive and Gram-negative bacteria as determined by in-vitro susceptibility testing. MIC values are reported in micrograms per milliliter (µg/mL).
Table 1: In-Vitro Activity of Cephradine Against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 233 | 0.25 - >128 | 4.0 | 64.0 | [1] |
| Staphylococcus aureus | 155 | 0.25 - >2048 | 64.0 | 512.0 | [2][3] |
| Streptococcus pneumoniae | - | - | - | - | Data Not Available |
| Streptococcus pyogenes | - | - | - | - | Data Not Available |
Table 2: In-Vitro Activity of Cephradine Against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 233 | 2.0 - >128 | 16.0 | 64.0 | [1] |
| Klebsiella pneumoniae | 233 | 4.0 - >128 | 32.0 | >128 | [1] |
| Proteus mirabilis | 233 | 1.0 - >128 | 8.0 | 32.0 | [1] |
| Salmonella typhi | 233 | 1.0 - 8.0 | 2.0 | 4.0 | [1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Variations in MIC ranges can be attributed to differences in the specific strains tested and the methodologies used in the cited studies.
Experimental Protocols
The data presented in this guide were primarily obtained using the agar dilution method for determining Minimum Inhibitory Concentrations (MICs). The general workflow for this method is outlined below.
Caption: Generalized workflow for MIC determination.
Detailed Methodology: Agar Dilution Test
The following protocol is a generalized procedure based on standard antimicrobial susceptibility testing methods.[4][5][6][7]
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted to obtain a range of concentrations.
-
Media Preparation: Molten Mueller-Hinton agar is cooled to 45-50°C. The appropriate volume of each Cephradine dilution is added to the agar to achieve the desired final concentrations.
-
Plate Pouring: The antibiotic-containing agar is poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown on a suitable agar medium for 18-24 hours. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: The standardized bacterial suspension is applied to the surface of the agar plates.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of Cephradine that completely inhibits visible bacterial growth.
Discussion
The compiled data indicates that this compound is generally more effective against the tested Gram-positive organisms, particularly Staphylococcus aureus, compared to the Gram-negative bacteria.[1][8] Among the Gram-negative isolates, Salmonella typhi showed the highest susceptibility to Cephradine.[1] The higher MIC values observed for Klebsiella pneumoniae and Escherichia coli suggest a lower in-vitro efficacy against these common pathogens.[1] It is important to note that the emergence of bacterial resistance can significantly impact the clinical effectiveness of Cephradine.[9]
Conclusion
This guide provides a comparative overview of the in-vitro activity of this compound against a selection of Gram-positive and Gram-negative bacteria. The presented data and experimental protocols can serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease. Further in-vivo studies are necessary to correlate these in-vitro findings with clinical outcomes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. woah.org [woah.org]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. Comparison of In Vitro Activity of Cephalexin, Cephradine, and Cefaclor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cephradine Sodium and Cefazolin: Antibacterial Activity
In the landscape of first-generation cephalosporins, both cephradine and cefazolin have long been utilized for their antibacterial efficacy. This guide provides a detailed comparison of their antibacterial activity, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these antimicrobial agents.
Executive Summary
Both Cephradine and Cefazolin are effective first-generation cephalosporin antibiotics with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Experimental data indicates that while both are clinically effective, Cefazolin generally exhibits greater in vitro potency, particularly against Escherichia coli . One study found Cefazolin to be 6.12 times more active than Cephradine against E. coli in a laboratory setting[1]. In clinical settings for serious infections, however, their therapeutic effectiveness has been found to be comparable[2][3].
Quantitative Comparison of Antibacterial Activity
The following tables summarize the available quantitative data on the antibacterial activity of Cephradine sodium and Cefazolin. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death.
Table 1: In Vitro Activity Against Escherichia coli
| Antibiotic | MIC Range (µg/mL) | Potency Ratio (vs. Cephradine) | Source(s) |
| This compound | Data not specified in sources | 1 | [1] |
| Cefazolin | Data not specified in sources | 6.12x more active | [1] |
Table 2: In Vitro Activity Against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC Range (µg/mL) | Source(s) |
| This compound | 64 | 512 | >1024 | [4] |
| Cefazolin | 1.3 (GM MIC) | 2 | Data not specified in sources | [5] |
MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively. GM MIC refers to the Geometric Mean MIC.
Mechanism of Action
Cephradine and Cefazolin, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and ultimately, cell lysis.
Experimental Protocols
The data presented in this guide are primarily derived from two standard methods for assessing antibacterial susceptibility: Broth Microdilution for determining MIC and MBC, and the Kirby-Bauer Disk Diffusion test for determining the zone of inhibition.
Broth Microdilution Method for MIC and MBC Determination
This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth. To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an antibiotic-free solid medium. The MBC is the lowest concentration from which no bacterial growth occurs on the subculture.
Concluding Remarks
The selection between this compound and Cefazolin should be guided by the specific clinical or research context. While Cefazolin demonstrates superior in vitro potency against certain Gram-negative bacteria like E. coli, clinical studies have shown that both agents can be equally effective in treating serious infections. For infections caused by Staphylococcus aureus, the available data suggests Cefazolin has a lower MIC90. Researchers should consider the specific bacterial species and the local resistance patterns when choosing between these two first-generation cephalosporins. Further head-to-head studies with a broader range of clinical isolates would be beneficial to delineate more subtle differences in their antibacterial spectra.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intravenous use of cephradine and cefazolin against serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous Use of Cephradine and Cefazolin Against Serious Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Microbiological Assays for Cephradine Sodium
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of potency is a critical aspect of quality control for antibiotics such as Cephradine sodium. While various analytical methods exist, the microbiological assay remains a cornerstone for assessing the biological activity of an antibiotic. This guide provides a comprehensive comparison of the microbiological agar diffusion assay with alternative chemical methods, namely High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The data presented is based on validated methods for similar cephalosporins, providing a robust framework for the validation of a this compound assay.
Comparison of Analytical Methods for Cephalosporin Potency
The choice of analytical method for determining the potency of this compound depends on various factors, including the specific information required (biological activity vs. chemical concentration), available equipment, and desired throughput.
| Parameter | Microbiological Assay (Agar Diffusion) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Measures the inhibitory effect of the antibiotic on a susceptible microorganism. | Separates, identifies, and quantifies components of a mixture based on their differential partitioning between a mobile and stationary phase. | Measures the absorbance of light by the analyte at a specific wavelength. |
| Specificity | High for biological activity. Can differentiate between active and inactive forms of the antibiotic. | High for chemical purity and concentration. Can separate the active ingredient from degradation products and impurities. | Lower specificity. Can be affected by interference from other substances that absorb at the same wavelength. |
| Sensitivity | High. Can detect low concentrations of the active antibiotic. | High. Can detect and quantify very low concentrations of the analyte. | Moderate. Generally less sensitive than HPLC and microbiological assays. |
| Precision | Good, with Relative Standard Deviation (RSD) typically below 5%.[1][2] | Excellent, with RSD values often below 2%.[3][4] | Good, with acceptable precision for routine analysis. |
| Accuracy | High, with recovery values typically between 98-102%.[1][5] | High, with excellent recovery rates.[3][6] | Good, but can be influenced by matrix effects. |
| Linearity | Good over a defined concentration range.[1][5] | Excellent over a wide concentration range.[3][4][7] | Good over a limited concentration range (Beer's Law). |
| Cost & Complexity | Relatively low cost and simple to perform. | High initial instrument cost and requires skilled operators. | Low instrument cost and relatively simple to operate. |
| Throughput | Lower throughput due to incubation times. | High throughput with autosamplers. | High throughput. |
Experimental Protocols
Microbiological Agar Diffusion Assay (Cylinder-Plate Method)
This protocol is adapted from validated methods for Ceftriaxone sodium, a third-generation cephalosporin, and serves as a representative example for this compound.[1][2][8]
1. Microorganism and Inoculum Preparation:
-
Test Microorganism: Staphylococcus aureus ATCC 6538P is a suitable test organism due to its susceptibility to cephalosporins.
-
Culture Medium: Grove-Randall's 1 culture medium is used for cultivating and maintaining the microorganism.
-
Inoculum Standardization: The inoculum concentration is a critical parameter and should be optimized. A common approach is to prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a McFarland standard. This standardized suspension is then used to inoculate the agar plates.
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: A reference standard of this compound is accurately weighed and dissolved in a suitable sterile buffer (e.g., phosphate buffer, pH 7.0) to obtain a known stock concentration.[8] Working standards are prepared by diluting the stock solution to achieve a concentration range that will produce linear and well-defined inhibition zones (e.g., 16-64 µg/mL).[1][2]
-
Sample Solution: The this compound sample is prepared in the same manner as the standard solution to a concentration expected to be within the standard curve range.
3. Assay Procedure:
-
Agar Plates: A base layer of sterile agar medium is poured into Petri dishes. Once solidified, a seeded layer of agar inoculated with the test microorganism is poured on top.
-
Cylinder Placement: Stainless steel cylinders are placed on the surface of the solidified agar.
-
Application of Solutions: A fixed volume of the standard and sample solutions is added to the cylinders in a predetermined pattern (e.g., a 3x3 design with three dose levels of the standard and three of the sample).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 32-35°C) for a specified period (e.g., 18-24 hours).[5][8]
4. Data Analysis:
-
The diameters of the inhibition zones are measured.
-
A standard curve is generated by plotting the logarithm of the concentration of the standard solutions against the mean zone diameters.
-
The potency of the sample is determined by interpolating its mean zone diameter on the standard curve.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is used to validate the assay.[1][2]
High-Performance Liquid Chromatography (HPLC)
1. Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6] The composition may be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where Cephradine shows maximum absorbance (e.g., 255 nm).[6]
-
Injection Volume: 20 µL.[6]
2. Preparation of Solutions:
-
Standard Solution: A stock solution of Cephradine reference standard is prepared in the mobile phase or a suitable solvent and diluted to create a series of calibration standards.[4][9]
-
Sample Solution: The Cephradine sample is dissolved in the same solvent and diluted to a concentration within the calibration range.
3. Analysis:
-
The standard and sample solutions are injected into the HPLC system.
-
The peak area or peak height of Cephradine is measured.
-
A calibration curve is constructed by plotting the peak response against the concentration of the standards.
-
The concentration of Cephradine in the sample is calculated from the calibration curve.
UV-Vis Spectrophotometry
1. Method:
-
Solvent: A suitable solvent in which Cephradine is soluble and stable (e.g., water or a buffer solution).
-
Wavelength of Maximum Absorbance (λmax): The λmax of Cephradine is determined by scanning a solution of the drug over a range of wavelengths (e.g., 200-400 nm). For Cephradine, a common λmax is around 254 nm.[10]
2. Preparation of Solutions:
-
Standard Solution: A stock solution of the Cephradine reference standard is prepared in the chosen solvent, and a series of dilutions are made to create a calibration curve.
-
Sample Solution: The Cephradine sample is dissolved in the solvent and diluted to a concentration that falls within the linear range of the calibration curve.
3. Analysis:
-
The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.
-
A calibration curve is generated by plotting absorbance versus concentration.
-
The concentration of Cephradine in the sample is determined from the calibration curve.
Validation Parameters: A Quantitative Comparison
The following table summarizes typical performance characteristics for the different analytical methods, based on published data for cephalosporins.
| Validation Parameter | Microbiological Assay | HPLC | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r) | > 0.999[1][5] | > 0.999[3][7] | > 0.99[10] |
| Precision (RSD %) | Repeatability (Intra-day): < 2% Intermediate Precision (Inter-day): < 3%[1][2] | Repeatability (Intra-day): < 1% Intermediate Precision (Inter-day): < 2%[3][4] | Repeatability (Intra-day): < 2% |
| Accuracy (Recovery %) | 98 - 102%[1][5] | 98 - 102%[3][6] | 95 - 105% |
| Limit of Detection (LOD) | Dependent on microbial susceptibility | Typically in the ng/mL range | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | Dependent on microbial susceptibility | Typically in the ng/mL to µg/mL range[3] | Typically in the µg/mL range |
| Robustness | The method is generally robust to small variations in parameters like inoculum concentration, incubation temperature, and pH.[1][5][8] | Robust to minor changes in mobile phase composition, flow rate, and column temperature. | Generally robust. |
| Specificity | Demonstrated by the lack of interference from degradation products that are microbiologically inactive.[1][2] | Demonstrated by the ability to resolve the main peak from impurities and degradation products. | Assessed by comparing the spectra of the sample with the standard and checking for interference from excipients. |
Visualization of the Microbiological Assay Validation Workflow
The following diagram illustrates the key steps involved in the validation of a microbiological assay for this compound.
References
- 1. scielo.br [scielo.br]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Quantitative Analysis of Cephradine using the Modern High-performance Liquid Chromatographic Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Cephradine Sodium and its Degradation Products Unveiled
For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of the spectroscopic characteristics of Cephradine sodium and its primary degradation products. Delving into the nuances of UV-Vis, IR, NMR, and Mass Spectrometry, we present a comprehensive analysis supported by detailed experimental protocols to aid in the identification and quantification of this critical cephalosporin antibiotic and its derivatives.
Cephradine, a first-generation cephalosporin, is a widely utilized antibiotic revered for its broad spectrum of activity against bacterial infections. However, its efficacy can be compromised by degradation, primarily through the hydrolysis of its core β-lactam ring, particularly under alkaline conditions. This degradation not only inactivates the antibiotic but can also lead to the formation of compounds with altered biological activity or potential immunogenicity. Consequently, the ability to spectroscopically distinguish between the parent drug and its degradation products is paramount for quality control, stability studies, and the development of robust pharmaceutical formulations.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its principal alkaline hydrolysis product, where the β-lactam ring has been cleaved.
| Spectroscopic Technique | This compound | Alkaline Hydrolysis Product |
| UV-Vis Spectroscopy | λmax: 254 nm (in H₂O)[1][2] | λmax: ~260 nm (in H₂O)[3] |
| Isosbestic Point with Degradation Product: 245.5 nm | ||
| Infrared (IR) Spectroscopy | ~1750 cm⁻¹ (C=O stretch, β-lactam ring)[4] | Absence of β-lactam C=O stretch |
| ~1690 cm⁻¹ (C=O stretch, amide) | ~1600-1550 cm⁻¹ (COO⁻ asymmetric stretch) | |
| ~3400-3200 cm⁻¹ (N-H stretch, amine and amide) | Broadened N-H and O-H stretches | |
| ¹H NMR Spectroscopy | Characteristic signals for β-lactam protons | Absence of characteristic β-lactam proton signals |
| Upfield shift of adjacent protons | ||
| ¹³C NMR Spectroscopy | ~175 ppm (C=O, β-lactam) | Absence of β-lactam carbonyl signal |
| ~168 ppm (C=O, amide) | ~180 ppm (C=O, carboxylic acid) | |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 350.1 m/z[5] | [M+H]⁺ = 368.1 m/z |
| Major Fragment: 90.8 m/z | Fragmentation pattern reflects the opened lactam ring |
Unveiling the Degradation Pathway
The primary degradation route for Cephradine in alkaline conditions is the hydrolysis of the four-membered β-lactam ring. This reaction results in the formation of a dicarboxylic acid derivative, effectively neutralizing the antibacterial activity of the molecule which relies on the strained lactam ring to acylate bacterial transpeptidases.
Experimental Workflows: A Step-by-Step Guide
To ensure robust and reproducible results, the following experimental workflow is recommended for the spectroscopic comparison of this compound and its degradation products.
Detailed Experimental Protocols
Preparation of Alkaline Degradation Product
-
Dissolution: Dissolve 100 mg of this compound in 50 mL of 0.5 M sodium hydroxide solution.[6]
-
Heating: Place the solution in a boiling water bath for 90 minutes to induce degradation.[6]
-
Neutralization and Extraction: After cooling, neutralize the solution with 0.5 M hydrochloric acid. Extract the degradation product using a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the degradation product.
UV-Vis Spectrophotometry
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare standard solutions of this compound and its degradation product in deionized water at a concentration of 10-20 µg/mL.
-
Analysis: Scan the samples from 200 to 400 nm using deionized water as a blank.[6]
-
Data Acquisition: Record the wavelength of maximum absorbance (λmax) for both samples. For a mixture, identify the isosbestic point.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: Utilize an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: Prepare potassium bromide (KBr) pellets of both this compound and its degradation product. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent disc.
-
Analysis: Acquire the spectra in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and compare the characteristic absorption bands, paying close attention to the β-lactam carbonyl, amide, and carboxylic acid regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Employ a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound and its degradation product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the chemical shifts, coupling constants, and signal integrations of the parent compound and its degradation product. Focus on the disappearance of signals corresponding to the β-lactam ring protons and the appearance of new signals.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan and product ion scan.
-
Collision Energy: Optimized for fragmentation of both the parent drug and its degradation product.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions and the major fragment ions for both Cephradine and its degradation product. Compare the fragmentation patterns to confirm the structural changes.
By employing these spectroscopic techniques and adhering to the detailed protocols, researchers can confidently identify and differentiate this compound from its degradation products, ensuring the quality and stability of this vital antibiotic.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodmetric and spectrophotometric assays for cephradine after its hydrolysis with a beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mse.washington.edu [mse.washington.edu]
- 5. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
Proper Disposal Procedures for Cephradine Sodium: A Guide for Laboratory Professionals
The safe and compliant disposal of cephradine sodium is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound.
Immediate Safety and Logistical Information
This compound, an antibiotic, must be handled with care throughout its lifecycle, including disposal. Improper disposal can lead to environmental contamination and potential health hazards.[1][2][3] It is crucial to prevent the entry of this compound into drains, sewers, or waterways.[1][4][5]
Key logistical considerations involve the segregation of pharmaceutical waste from general waste streams.[6] this compound waste should be collected in suitable, closed, and clearly labeled containers designated for non-hazardous pharmaceutical waste.[1][4][7]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not widely published, the following table summarizes key data points relevant to its handling and disposal derived from safety data sheets and general pharmaceutical waste guidelines.
| Parameter | Value/Instruction | Source |
| Waste Classification | Non-hazardous pharmaceutical waste (unless mixed with hazardous substances) | [7] |
| Recommended Disposal Method | High-temperature incineration | [2][6] |
| Alternative Disposal Method | Waste immobilization (encapsulation or inertization) followed by landfill | [8] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [9] |
| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly sealed container | [1][4][9][10] |
| Hazardous Decomposition | May emit toxic fumes under fire conditions | [9] |
Detailed Disposal Protocols
The appropriate disposal method for this compound depends on the quantity and the setting (e.g., large-scale laboratory vs. small research quantities).
Protocol 1: Institutional/Laboratory Disposal (Bulk Quantities)
This protocol is intended for research institutions and drug development facilities generating significant amounts of this compound waste.
Methodology:
-
Segregation: Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, gloves, bench paper), and solutions, in a designated waste container. This container should be separate from general and hazardous chemical waste.
-
Labeling: Use a blue-lidded pharmaceutical waste container.[7] The container must be clearly labeled as "Pharmaceutical Non-Hazardous Waste for Incineration" and include the EWC (European Waste Catalogue) code 18 01 09 for medicines.[7]
-
Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.[1][9]
-
Arrangement for Disposal: Contract with a licensed waste management provider specializing in pharmaceutical waste. Ensure the provider will dispose of the material via high-temperature incineration in accordance with local, state, and federal regulations.[1][6]
-
Documentation: Maintain records of all disposed pharmaceutical waste as required by your institution and regulatory bodies.
Protocol 2: Disposal of Small, Residual Quantities
For very small quantities, where a dedicated pharmaceutical waste stream is not feasible, the following procedure, adapted from FDA guidelines for household disposal, can be considered. However, institutional policies should always be consulted first.
Methodology:
-
Removal from Original Container: Take the this compound powder or solution out of its original container.
-
Inactivation/Mixing: Mix the this compound with an unappealing substance to deter accidental ingestion or misuse. Suitable materials include used coffee grounds, dirt, or cat litter.[11][12][13][14][15] Do not crush solid forms like tablets or capsules.[11][12][13] For liquid forms, they can be mixed directly.[16]
-
Containment: Place the mixture into a sealable plastic bag or another container that will not leak.[11][12][13][14][15][16]
-
Final Disposal: Place the sealed container in the general laboratory or municipal trash.
-
De-identification: Before recycling or disposing of the empty original container, scratch out or remove all identifying information from the label to protect sensitive information.[11][12]
Protocol 3: Spill Cleanup and Disposal
In the event of a spill, immediate and proper cleanup is essential to ensure safety.
Methodology:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[1][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1][9] For significant powder spills, respiratory protection may be necessary.[5][9]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][4][10] Avoid allowing the substance to enter drains or waterways.[1][4]
-
Cleanup:
-
Collection: Place all contaminated materials, including the spilled substance and cleanup materials, into a suitable, closed container for disposal.[1][4]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[9]
-
Disposal: Dispose of the collected waste according to the Institutional/Laboratory Disposal protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. services.gov.krd [services.gov.krd]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 14. dea.gov [dea.gov]
- 15. epa.gov [epa.gov]
- 16. Medicine: Proper Disposal [nationwidechildrens.org]
Personal protective equipment for handling Cephradine sodium
Comprehensive Safety and Handling Guide: Cephradine Sodium
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel.
Hazard Identification and Classification
Cephradine is classified as a hazardous substance. Inhalation, or contact with skin and eyes may cause irritation or allergic reactions.[1][2]
Summary of Hazard Information:
| Hazard Class | Hazard Statement (H-Code) | Precautionary Statement (P-Code) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash thoroughly after handling.[1][3] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P362+P364: Take off contaminated clothing and wash it before reuse.[3] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor.[4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the handler and the hazardous material, minimizing the risk of exposure.[5][6]
Hand Protection
-
Requirement: Wear chemical-impermeable gloves.[3]
-
Procedure: Always wash hands before putting on and after removing gloves.[6] If performing extensive work, consider double-gloving. Change gloves immediately if they are torn, punctured, or contaminated.[6]
Eye and Face Protection
-
Requirement: Wear safety goggles with side-shields.[7]
-
Procedure: In situations with a high risk of splashing, a face shield should be used in addition to safety goggles. Ensure accessible safety shower and eye wash stations are available.[7]
Skin and Body Protection
-
Requirement: Wear a protective disposable gown made of lint-free, low-permeability fabric.[6]
-
Procedure: The gown should have a solid front, long sleeves, and tight-fitting cuffs.[6] All skin on the arms and wrists should be covered.[6] Contaminated clothing must be removed immediately and washed before reuse.[1][4]
Respiratory Protection
-
Requirement: Use a suitable respirator in case of insufficient ventilation or when dust/aerosol formation is unavoidable.[4][7]
-
Procedure: Handling should occur in a well-ventilated place, preferably within a Class II Biosafety Cabinet (BSC) or an isolator to control exposure.[5][7] If respiratory symptoms occur, seek emergency medical help immediately.[3]
Operational and Handling Protocols
Safe Handling Procedures
-
Preparation: Work in a designated, restricted area with adequate ventilation.[6][7] Post signs to restrict unauthorized personnel.[6]
-
Avoidance: Avoid contact with skin and eyes.[3][7] Prevent the formation of dust and aerosols.[3][7]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[4][6] Wash hands thoroughly after handling the material.[1][4]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[3][7]
Emergency First-Aid Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[7] Remove contact lenses if present and easy to do.[3] Seek prompt medical attention.[7]
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[1][3] If skin irritation or a rash occurs, consult a physician.[1][3]
-
Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration and seek emergency medical help.[1][3][7]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3][7]
Spill Management and Disposal Plan
Accidental Release Measures
In the event of a spill, a clear and immediate response is crucial to contain the material and protect personnel.
Caption: Logical workflow for responding to a this compound spill.
Waste Disposal Protocol
-
Collection: Collect waste material and empty containers in closed, suitable, and properly labeled containers for disposal.[1]
-
Segregation: Do not mix with other waste streams unless instructed. Multihazardous waste requires special handling.[8]
-
Disposal Method: Unused or expired medicine should ideally be sent to a drug take-back program.[9] If this is not available, it may be disposed of in household trash by following these steps:
-
Environmental Precaution: Do not allow the chemical to enter drains, surface water, or soil.[1][7] Inform responsible authorities in case of any environmental release.[1]
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. gerpac.eu [gerpac.eu]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
